3,9-Diazaspiro[5.5]undecane dihydrochloride
Description
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;;/h10-11H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHSFTYZKYPXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347415 | |
| Record name | 3,9-Diazaspiro[5.5]undecane dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089256-14-2 | |
| Record name | 3,9-Diazaspiro[5.5]undecane dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-diazaspiro[5.5]undecane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS number 1609402-96-1 3,9-Diazaspiro[5.5]undecane-2,4-dione
An In-depth Technical Guide to 3,9-Diazaspiro[5.5]undecane-2,4-dione (CAS 1609402-96-1): A Novel Spirocyclic Scaffold for Neuromodulation and Beyond
Executive Summary
The relentless pursuit of novel chemical matter in drug discovery has led to a strategic shift away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds. This guide focuses on CAS 1609402-96-1, 3,9-Diazaspiro[5.5]undecane-2,4-dione, a compelling example of this new paradigm. As a spirocyclic compound, its inherent structural rigidity and defined three-dimensional geometry offer significant advantages for achieving high-affinity and selective interactions with complex biological targets. This document provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, its primary mechanism of action as a γ-aminobutyric acid type A (GABA-A) receptor antagonist, and detailed experimental protocols for its characterization and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research programs.
The Strategic Imperative for Spirocyclic Scaffolds in Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, "flat" molecules. However, the industry is increasingly embracing the "Escape from Flatland" concept, which posits that molecules with greater sp3 character and three-dimensionality exhibit improved physicochemical properties and a higher probability of clinical success.[1] Spirocycles, which are ring systems fused at a single, shared quaternary carbon atom, are at the forefront of this movement.[2]
The core advantages of incorporating a spirocyclic motif are manifold:
-
Three-Dimensionality : The spiro junction creates a rigid, non-planar structure that projects functional groups into three-dimensional space, enabling more precise and complex interactions with biological targets like enzyme active sites and receptor binding pockets.[1][2]
-
Conformational Rigidity : The locked conformation of a spirocycle reduces the entropic penalty upon binding to a target, which can lead to enhanced potency.[3][4] This rigidity also provides a well-defined vector for substituent placement, facilitating structure-activity relationship (SAR) studies.[5]
-
Improved Physicochemical Properties : The introduction of sp3-rich spirocyclic cores can modulate key drug-like properties. It can help optimize solubility, reduce lipophilicity, and improve metabolic stability, addressing common challenges in drug development.[4][6]
-
Novelty and Intellectual Property : Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for generating new intellectual property.[2]
The increasing availability of synthetic methodologies and commercial building blocks has made these once-challenging structures more accessible to medicinal chemists, fueling a surge in their incorporation into clinical candidates and approved drugs.[3][6] 3,9-Diazaspiro[5.5]undecane-2,4-dione stands as a prime example of such a scaffold, possessing the structural features poised for therapeutic exploitation.
Physicochemical and Structural Characterization
The foundational step in evaluating any new chemical entity is a thorough characterization of its structure and properties. 3,9-Diazaspiro[5.5]undecane-2,4-dione is a heterocyclic compound featuring a central spiro carbon that connects a piperidine ring with a hydantoin-like (2,4-dione) ring.[5] This unique arrangement confers the advantageous three-dimensional configuration central to its biological activity.[5]
Chemical Identifiers and Properties
The key identifiers and physicochemical properties for the dihydrochloride salt form, which is often used to enhance solubility and stability, are summarized below.[5]
| Property | Value |
| Chemical Name | 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride |
| CAS Number | 1609402-96-1 |
| Molecular Formula | C₉H₁₆Cl₂N₂O₂ |
| Molecular Weight | 255.14 g/mol |
| Appearance | White to off-white solid |
| SMILES Notation | C1CNCCC12CC(=O)NC(=O)C2 |
| InChIKey | ASZZHBXPMOVHCU-UHFFFAOYSA-N |
Data sourced from Vulcanchem.[5]
Analytical Characterization
For unambiguous identification, mass spectrometry is a critical tool. The predicted collision cross-section (CCS) data provides a valuable analytical fingerprint for distinguishing the compound in complex matrices.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 183.11281 | 143.0 |
| [M+Na]⁺ | 205.09475 | 152.5 |
| [M-H]⁻ | 181.09825 | 143.3 |
M refers to the parent compound C₉H₁₄N₂O₂. Data sourced from Vulcanchem.[5]
Synthesis and Purification Strategy
While specific synthetic procedures for CAS 1609402-96-1 are not widely published, a robust synthesis can be proposed based on established methods for analogous spiro-hydantoin structures, such as the Bucherer-Bergs reaction.[7] This one-pot, multicomponent reaction provides an efficient route to spirocyclic hydantoins from a ketone precursor.
Proposed Synthetic Workflow
The diagram below outlines a logical workflow for the synthesis, purification, and characterization of the target compound.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Bucherer-Bergs Synthesis
This protocol describes a generalized approach. Optimization of temperature, pressure, and reaction time may be required.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 4-piperidone hydrochloride monohydrate (1.0 equiv), potassium cyanide (1.2 equiv), and ammonium carbonate (3.0 equiv).
-
Rationale: The use of a piperidone precursor directly builds the required piperidine ring into the spirocyclic core. An excess of ammonium carbonate and cyanide drives the reaction towards completion.
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel until the reagents are sufficiently dissolved.
-
Reaction: Seal the vessel and heat to 80-100 °C with stirring for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated HCl to a pH of ~1-2. This will precipitate the crude product.
-
Rationale: Acidification protonates the product and causes it to precipitate out of the aqueous solution, allowing for easy isolation.
-
-
Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as methanol, to yield high-purity 3,9-Diazaspiro[5.5]undecane-2,4-dione.[7]
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.[8]
Biological Activity and Mechanism of Action
The therapeutic potential of this scaffold is primarily rooted in its interaction with the central nervous system.
Primary Target: GABA-A Receptor Antagonism
The parent compound of CAS 1609402-96-1 has been identified as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAARs).[5][9] GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are crucial for regulating neuronal excitability.[9]
By competitively blocking the binding of GABA to its receptor, 3,9-Diazaspiro[5.5]undecane-2,4-dione can prevent the influx of chloride ions that normally follows GABAAR activation. This action reduces the inhibitory tone in the central nervous system, making the compound a valuable tool for studying GABAergic signaling and a potential lead for conditions where modulation of this pathway is desired.[5]
Caption: Mechanism of competitive GABA-A receptor antagonism.
Emerging Therapeutic Potential: Immunomodulation
Beyond its role in the central nervous system, GABAergic signaling is increasingly recognized for its importance in peripheral systems, including the immune system.[9] Studies on structurally related 3,9-diazaspiro[5.5]undecane analogs have revealed a promising immunomodulatory potential. One analog was shown to efficiently rescue the inhibition of T-cell proliferation, suggesting that this class of compounds could be explored for therapeutic applications in immunology.[9]
Experimental Protocols for Biological Evaluation
A tiered approach is essential for thoroughly evaluating the biological activity of a novel compound. The following protocols provide a framework for characterizing the interaction of 3,9-Diazaspiro[5.5]undecane-2,4-dione with its target.
Workflow for Biological Characterization
Caption: Tiered workflow for biological evaluation.
Protocol: In Vitro GABAAR Radioligand Binding Assay
This assay quantifies the affinity of the test compound for the GABA-A receptor.
Materials:
-
Rat or human brain membrane preparations (source of GABAARs)
-
[³H]-Muscimol or [³H]-Gabazine (radioligands)
-
Test compound (3,9-Diazaspiro[5.5]undecane-2,4-dione) at various concentrations
-
Binding buffer (e.g., Tris-HCl)
-
Unlabeled GABA (for determining non-specific binding)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Plate Preparation: In a 96-well plate, add binding buffer, membrane preparation, and the radioligand at a fixed concentration.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: T-Cell Proliferation Assay
This assay assesses the compound's ability to modulate immune cell function.[9]
Materials:
-
Isolated human or murine T-cells
-
Cell culture medium (e.g., RPMI-1640)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PHA)
-
GABA (to induce inhibition)
-
Test compound
-
Proliferation dye (e.g., CFSE) or [³H]-Thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
Cell Preparation: Isolate T-cells from peripheral blood or spleen and label with CFSE dye if using flow cytometry.
-
Plating: Plate the T-cells in a 96-well plate in culture medium.
-
Treatment: Add the T-cell activators to stimulate proliferation. To separate wells, add GABA (to inhibit proliferation), and GABA plus varying concentrations of the test compound.
-
Incubation: Culture the cells for 3-5 days at 37 °C in a CO₂ incubator.
-
Analysis (CFSE Method): Harvest the cells and analyze by flow cytometry. Proliferating cells will show a dilution of the CFSE dye. Quantify the percentage of divided cells in each condition.
-
Analysis ([³H]-Thymidine Method): Add [³H]-Thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity.
-
Data Interpretation: Determine if the test compound can rescue the GABA-induced inhibition of T-cell proliferation in a dose-dependent manner.
Conclusion and Future Directions
3,9-Diazaspiro[5.5]undecane-2,4-dione (CAS 1609402-96-1) represents a valuable chemical scaffold at the intersection of neuroscience and immunology. Its rigid, three-dimensional structure is a prime example of the next generation of molecular frameworks designed for enhanced potency and selectivity.[2][6] The established activity as a GABA-A receptor antagonist provides a solid foundation for its use as a research tool and a starting point for drug discovery programs targeting neurological disorders.[5][9]
The emerging evidence for immunomodulatory effects opens an exciting new avenue for investigation.[9] Future research should focus on:
-
SAR Expansion: Synthesizing a library of analogs to explore how modifications to the piperidine and hydantoin rings affect GABAAR affinity, subtype selectivity, and immunomodulatory activity.[5]
-
In Vivo Evaluation: Progressing potent analogs into preclinical animal models of neurological and inflammatory diseases to assess efficacy and pharmacokinetic properties.
-
Target Deconvolution: Investigating the precise mechanisms behind the observed T-cell effects to confirm if they are mediated by peripheral GABAARs or other targets.
By leveraging the unique structural features of this spirocyclic core, researchers are well-positioned to develop novel chemical probes and potential therapeutic candidates.
References
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Drug Hunter. The Spirocycle Surge in Drug Discovery. [Online] Available at: [Link]
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Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Online] Available at: [Link]
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Drugs for Neglected Diseases initiative (DNDi). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Online] Available at: [Link]
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ScienceDirect. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Online] Available at: [Link]
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ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Online] Available at: [Link]
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ScienceDirect. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Online] Available at: [Link]
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PubMed. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. [Online] Available at: [Link]
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University of Southampton ePrints. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Online] Available at: [Link]
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ResearchGate. Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. [Online] Available at: [Link]
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National Center for Biotechnology Information. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Online] Available at: [Link]
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The Ascendancy of Spirocyclic Diamines: A Technical Guide to Next-Generation Scaffolds in Medicinal Chemistry
Abstract
In the modern era of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount for accessing challenging biological targets and optimizing drug-like properties. The "escape from flatland," a strategic shift away from planar, sp2-rich molecules, has propelled the exploration of innovative scaffolds that can present functionalities in a more defined and spatially diverse manner.[1][2][3][4] Among these, spirocyclic diamines have emerged as a particularly powerful class of building blocks. Their inherent rigidity, unique geometric constraints, and the strategic placement of two amino functionalities offer medicinal chemists a versatile platform to modulate potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis, and application of spirocyclic diamine building blocks in contemporary medicinal chemistry.
The Spirocyclic Advantage: Redefining Molecular Architecture
Spirocycles are bicyclic systems where two rings are connected by a single, shared quaternary carbon atom.[2][5] This structural feature imparts a distinct 3D geometry that is fundamentally different from fused or bridged ring systems. When two nitrogen atoms are incorporated into this framework, the resulting spirocyclic diamine scaffold offers several compelling advantages for drug design.
Enhanced Three-Dimensionality and Fsp3 Character
The defining characteristic of spirocyclic scaffolds is their significant sp3 character, which contributes to a more complex and globular molecular shape.[2] The fraction of sp3 hybridized carbons (Fsp3) is a key metric in modern drug design, with higher values often correlating with improved clinical success.[2][3] This is attributed to several factors, including reduced planarity leading to decreased non-specific binding and improved solubility.[2][6]
The rigid nature of the spirocyclic core also allows for the precise and predictable orientation of substituents, which can lead to more optimal interactions with protein binding pockets.[6] This conformational restriction can reduce the entropic penalty upon binding, potentially leading to higher potency.[7]
Modulation of Physicochemical Properties
The incorporation of a spirocyclic diamine motif can have a profound and often beneficial impact on a molecule's physicochemical properties. These scaffolds can serve as bioisosteric replacements for more traditional, planar heterocycles like piperazine or morpholine, often leading to improved drug-like characteristics.[8][9][10]
A notable example is the use of azaspiro[3.3]heptanes as surrogates for common six-membered heterocycles.[8][9] Introducing a spirocyclic center in place of a piperidine, piperazine, or morpholine ring has been shown in many cases to lower the distribution coefficient (logD7.4), a measure of lipophilicity at physiological pH.[9] This seemingly counterintuitive effect, where the addition of a carbon atom reduces lipophilicity, can be rationalized by an increase in the basicity of the nitrogen atoms within the spirocyclic framework.[9]
| Property | Impact of Spirocyclization | Rationale |
| Lipophilicity (logD) | Often decreased | Increased basicity of amine groups, leading to higher protonation at physiological pH.[9] |
| Solubility | Generally increased | Higher Fsp3 character and reduced planarity disrupt crystal packing and improve solvation.[2][11] |
| Metabolic Stability | Often enhanced | The quaternary spirocenter and adjacent carbons can be less susceptible to metabolic enzymes.[2][12] |
| pKa | Modulated | The geometric constraints of the spirocycle can influence the hybridization and basicity of the nitrogen atoms.[8] |
Novel Chemical Space and Intellectual Property
Spirocyclic diamines represent a relatively underexplored area of chemical space compared to more traditional scaffolds.[1][13] This provides an opportunity to generate novel molecular entities with unique biological activities and to secure new intellectual property.[8][11] The vast number of possible stereoisomers and the diverse substitution patterns achievable with spirocyclic diamines further expand the accessible chemical diversity.[1]
Synthetic Strategies for Accessing Spirocyclic Diamine Building Blocks
The growing interest in spirocyclic diamines has spurred the development of robust and scalable synthetic routes. While numerous methods exist, this section will focus on a few key strategies for the preparation of medicinally relevant spirocyclic diamine cores.
Synthesis of 2,6-Diazaspiro[3.3]heptanes
The 2,6-diazaspiro[3.3]heptane scaffold has gained significant traction as a piperazine bioisostere.[10] A common synthetic approach involves the construction of the bis-azetidine core through intramolecular cyclization reactions.
Caption: General synthetic workflow for 2,6-diazaspiro[3.3]heptanes.
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [14]
-
Step 1: Synthesis of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine: Reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with aniline in the presence of acetic acid and a reducing agent such as sodium triacetoxyborohydride in dichloromethane.
-
Step 2: Cyclization to form the spirocyclic core: To a stirred solution of the product from Step 1 in tetrahydrofuran (THF), add potassium tert-butoxide (t-BuOK) and heat the reaction mixture. The strong base facilitates an intramolecular nucleophilic substitution to form the second azetidine ring.
-
Step 3: Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Synthesis of Spiro[3.3]heptane-1,6-diamines
The synthesis of spiro[3.3]heptane-1,6-diamines provides a scaffold with two primary or secondary amines positioned at the 1 and 6 positions of the spirocyclic core. These building blocks are valuable for creating compounds with specific vectoral orientations of substituents.
Caption: A conceptual pathway for the synthesis of spiro[3.3]heptane-1,6-diamines.
Experimental Protocol: Synthesis of Monoprotected Spiro[3.3]heptane-1,6-diamine Stereoisomers [15][16]
The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines often involves a multi-step sequence starting from commercially available materials. A key strategy involves the construction of a suitably substituted spiro[3.3]heptane precursor followed by functional group manipulations to introduce the amino groups with stereocontrol. The separation of diastereomers can be achieved by chromatography, and enantiomers can be resolved using chiral chromatography or by employing asymmetric synthesis strategies.[17]
Applications in Drug Discovery: Case Studies
The unique properties of spirocyclic diamines have led to their incorporation into a growing number of clinical candidates and approved drugs across various therapeutic areas.[3][18]
Central Nervous System (CNS) Disorders
The ability of spirocyclic scaffolds to improve blood-brain barrier penetration and modulate interactions with CNS targets makes them attractive for neurological drug discovery. For example, spirocyclic diamines have been explored as scaffolds for muscarinic acetylcholine receptor (mAChR) modulators, which are of interest for treating cognitive disorders.[1] A study investigating a virtual library of spirocyclic diamines led to the identification of a micromolar inhibitor of the M4 mAChR.[1]
Oncology
In oncology, spirocyclic diamines have been used to develop potent and selective inhibitors of various enzymes. For instance, the replacement of a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane moiety resulted in a compound with increased selectivity for PARP-1 and reduced DNA damage, which could lead to a better safety profile.[2][10]
Infectious Diseases
Spirocyclic scaffolds have also found application in the development of novel anti-infective agents. The central diamine core of the antibacterial agents Sitafloxacin and Olamufloxacin has been synthesized using a method involving the creation of a spirocyclic pyrrolidine.[19]
Caption: Conceptual illustration of moving from 2D to 3D scaffolds.
Future Perspectives
The field of spirocyclic chemistry is poised for continued growth, driven by the increasing demand for novel, 3D-rich building blocks in drug discovery.[20] Advances in synthetic methodologies, including asymmetric synthesis and high-throughput screening of reaction conditions, will further expand the accessibility and diversity of spirocyclic diamine scaffolds.[20] Computational methods will also play a crucial role in the design and evaluation of novel spirocyclic diamine-containing compounds, enabling a more rational exploration of this exciting area of chemical space.
Conclusion
Spirocyclic diamine building blocks represent a powerful tool for the modern medicinal chemist. Their inherent three-dimensionality, coupled with their ability to favorably modulate key physicochemical properties, offers a distinct advantage in the design of next-generation therapeutics. By providing a rigid and tunable platform for the precise spatial arrangement of pharmacophoric elements, spirocyclic diamines enable the exploration of novel chemical space and the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of their synthesis and properties continues to evolve, the impact of these unique scaffolds on drug discovery is set to expand even further.
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Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications (RSC Publishing). [Link]
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Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). [Link]
-
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. tandfonline.com [tandfonline.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. shigematsu-bio.com [shigematsu-bio.com]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 13. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
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- 19. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,9-Diazaspiro[5.5]undecane Dihydrochloride: Properties, Synthesis, and Applications
Introduction: The Significance of the Spirocyclic Scaffold
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds" due to their ability to project substituents into distinct vectors of chemical space, enhancing target binding and optimizing pharmacokinetic properties. Among these, the 3,9-diazaspiro[5.5]undecane core is a particularly valuable building block. Its inherent structural rigidity and the strategic placement of two nitrogen atoms provide a versatile platform for creating diverse chemical libraries with a wide range of biological activities. This guide provides a comprehensive technical overview of 3,9-diazaspiro[5.5]undecane in its dihydrochloride salt form, focusing on its molecular weight, physicochemical properties, synthesis, and applications for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental characteristics of a compound are dictated by its structure. 3,9-Diazaspiro[5.5]undecane is a bicyclic heterocyclic compound with the molecular formula C₉H₁₈N₂ for its free base form.[1] The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms by two equivalents of hydrochloric acid (HCl).
Molecular Weight Determination
The molecular weight of the dihydrochloride salt is a critical parameter for all experimental work, including reaction stoichiometry and solution preparation. It is calculated as follows:
-
Molecular Formula of Free Base: C₉H₁₈N₂
-
Molecular Weight of Free Base: 154.25 g/mol [1]
-
Addition of Two HCl Molecules: The molecular formula of the dihydrochloride salt becomes C₉H₁₈N₂·2HCl or C₉H₂₀Cl₂N₂.
-
Calculation:
-
Carbon: 9 x 12.011 u = 108.099 u
-
Hydrogen: 20 x 1.008 u = 20.160 u
-
Nitrogen: 2 x 14.007 u = 28.014 u
-
Chlorine: 2 x 35.453 u = 70.906 u
-
Total Molecular Weight = 227.179 g/mol
-
This calculated value is essential for accurate and reproducible research.
Properties Summary Table
| Property | Value | Source/Comment |
| Chemical Name | 3,9-Diazaspiro[5.5]undecane dihydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₉H₂₀Cl₂N₂ | Derived from the free base + 2HCl |
| Molecular Weight | 227.18 g/mol | Calculated |
| CAS Number | Not readily available | The free base (C₉H₁₈N₂) is 180-46-1.[1] The dihydrochloride salt may be generated in situ or sold under different identifiers. |
| Appearance | Typically a white to off-white solid | Based on analogous compounds.[2] |
| Solubility | Expected to have enhanced aqueous solubility compared to the free base | The hydrochloride salt form increases polarity. |
Synthesis and Characterization
The synthesis of the 3,9-diazaspiro[5.5]undecane core is a well-established process in organic chemistry, often involving multi-step sequences.
General Synthetic Workflow
A common approach involves the construction of the spirocyclic core followed by functionalization. While multiple routes exist, a representative synthesis may involve the following logical steps:
Caption: Generalized synthetic workflow for 3,9-Diazaspiro[5.5]undecane Dihydrochloride.
The dihydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol) with a solution of hydrogen chloride. The resulting salt often precipitates and can be isolated by filtration.
Analytical Characterization
The identity and purity of the final compound must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and structural integrity of the spirocyclic framework.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the parent ion (free base).
-
Elemental Analysis: Determines the percentage composition of C, H, N, and Cl, providing strong evidence for the dihydrochloride stoichiometry.
Applications in Drug Discovery and Research
The 3,9-diazaspiro[5.5]undecane scaffold is a cornerstone in the development of novel therapeutics, particularly for targets within the central nervous system (CNS). The two nitrogen atoms serve as key points for derivatization, allowing for the exploration of structure-activity relationships (SAR).
Caption: Derivatization potential of the 3,9-diazaspiro[5.5]undecane core.
Key Therapeutic Areas:
-
GABA-A Receptor Antagonists: Derivatives of this scaffold have been investigated as potent and selective antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, which is a key target for treating neurological and psychiatric disorders. The rigid spirocyclic structure helps to correctly orient substituents to fit into the receptor's binding pocket.
-
Influenza M2 Channel Inhibitors: Research has demonstrated that simple derivatives, such as 3-azaspiro[5.5]undecane hydrochloride, can act as potent inhibitors of the influenza A virus M2 proton channel, showing significantly higher potency than the classic drug amantadine.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor
This protocol provides a standardized workflow to assess the binding affinity of a novel 3,9-diazaspiro[5.5]undecane derivative to the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
Radioligand: [³H]Muscimol
-
Test Compound: 3,9-Diazaspiro[5.5]undecane derivative, dissolved in appropriate buffer
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Excess unlabeled GABA
-
Glass fiber filters and filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Preparation: Thaw rat cortical membranes on ice. Prepare serial dilutions of the test compound.
-
Incubation: In microcentrifuge tubes, combine the assay buffer, [³H]Muscimol, and either the test compound, buffer (for total binding), or excess GABA (for non-specific binding).
-
Initiate Reaction: Add the membrane preparation to each tube to start the binding reaction.
-
Equilibration: Incubate the mixture for 30 minutes at 4°C to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed. While a specific safety data sheet (SDS) for 3,9-diazaspiro[5.5]undecane dihydrochloride is not widely available, general precautions for handling heterocyclic amines and their salts should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
3,9-Diazaspiro[5.5]undecane dihydrochloride, with a molecular weight of 227.18 g/mol , is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its rigid, three-dimensional structure provides a robust foundation for the synthesis of novel compounds with precisely tuned biological activities. From CNS disorders to antiviral therapies, the applications of this scaffold continue to expand, underscoring its status as a truly privileged structure in the ongoing pursuit of new and effective medicines.
References
-
PubChem. 3,9-Diazaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Note: Synthesis of 3,9-Diazaspiro[5.5]undecane via Guareschi-Thorpe Michael Addition Cascade
[1]
Abstract & Strategic Overview
The 3,9-diazaspiro[5.5]undecane skeleton is a "privileged scaffold" in medicinal chemistry, serving as a conformationally restricted surrogate for piperazine or bis-piperidine linkers.[1] It is a core structural motif in CCR5 antagonists (e.g., Vicrostatin), GABA receptor modulators, and neuropeptide Y antagonists.[1]
While various routes exist, the Guareschi-Thorpe condensation represents the most robust application of Michael addition chemistry to generate this spirocyclic core.[1] Unlike linear alkylation strategies, this cascade reaction constructs the second ring directly onto the 4-piperidone via a thermodynamic sink, ensuring high regioselectivity and scalability.[1]
Retrosynthetic Logic
The synthesis hinges on the formation of the spiro-glutarimide intermediate (3 ) from N-benzyl-4-piperidone (1 ).[1] The transformation proceeds through a Knoevenagel condensation followed by a critical intermolecular Michael addition of ammonia/cyanoacetate, and finally, cyclization.[1]
Figure 1: Retrosynthetic disconnection highlighting the Michael addition cascade.[1]
Mechanistic Insight: The Michael Addition Cascade
Understanding the mechanism is vital for troubleshooting yield issues.[1] The reaction is not a simple step-wise addition but a dynamic equilibrium driven to completion by the precipitation of the ammonium salt.[1]
-
Knoevenagel Condensation: N-benzyl-4-piperidone condenses with ethyl cyanoacetate to form the
-unsaturated cyanoester.[1] -
Michael Addition (The Core Step): A second equivalent of ethyl cyanoacetate (or the cyanoacetamide formed in situ) attacks the
-position of the unsaturated intermediate.[1] -
Cyclization: The resulting Michael adduct undergoes intramolecular cyclization to form the dicyano-glutarimide.[1]
Figure 2: The Guareschi-Thorpe mechanism.[1] The Michael addition (Step 2) establishes the quaternary spiro center.
Experimental Protocol
Phase 1: Guareschi-Thorpe Condensation
Objective: Synthesis of N-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile (ammonium salt).[1]
Reagents:
-
N-Benzyl-4-piperidone (1.0 eq, 18.9 g, 100 mmol)[1]
-
Ethyl cyanoacetate (2.2 eq, 24.9 g, 220 mmol)[1]
-
Ammonia solution (25-30% in EtOH or Methanol) – Excess (approx. 10 eq)[1]
-
Solvent: Absolute Ethanol (100 mL)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).
-
Mixing: Dissolve N-benzyl-4-piperidone and ethyl cyanoacetate in absolute ethanol.
-
Initiation: Cool the solution to 0–5°C in an ice bath. Slowly add the ammonia solution (saturated ethanolic ammonia is preferred to minimize water content).[1]
-
Reaction: Seal the flask tightly. Allow the mixture to stand at 0–4°C (refrigerator) for 48–72 hours.
-
Workup: Filter the precipitate using a Büchner funnel. Wash the cake with cold ethanol (2 × 30 mL) and diethyl ether (2 × 30 mL) to remove unreacted starting materials and colored impurities.[1]
-
Drying: Dry the solid in a vacuum oven at 40°C.
Phase 2: Hydrolysis and Decarboxylation
Objective: Conversion of the dicyano-salt to 3-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.
Reagents:
Procedure:
-
Setup: Place the crude salt in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Acidification: Cautiously add 50% H₂SO₄ (5 mL per gram of salt). Caution: Gas evolution (CO₂) will occur.[1]
-
Reflux: Heat the mixture to reflux (approx. 120°C oil bath) for 4–6 hours.
-
Monitoring: The solid will dissolve, and evolution of CO₂ will eventually cease.[1]
-
-
Neutralization: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 200 g).
-
Basification: Carefully adjust pH to ~9–10 using concentrated ammonium hydroxide (NH₄OH).
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize the residue from Ethanol/Water or Isopropanol.[1][3]
Phase 3: Global Reduction (Optional Target Completion)
Objective: Reduction of the dione to the final 3-benzyl-3,9-diazaspiro[5.5]undecane.
Procedure:
Data Summary & Characterization
| Parameter | Specification | Notes |
| Intermediate | Spiro-glutarimide (Dione) | MP: 208–210°C (HCl salt) |
| Final Product | 3,9-Diazaspiro[5.5]undecane | Often isolated as 2HCl salt |
| Key IR Signal | 1690, 1720 cm⁻¹ (C=O) | Disappears after LiAlH4 reduction |
| ¹H NMR (Dione) | Spiro-CH2 signals are distinct doublets | |
| MS (ESI) | [M+H]⁺ = 273.1 (Dione) | [M+H]⁺ = 245.2 (Diamine) |
Troubleshooting & Optimization (Expert Tips)
-
Moisture Sensitivity: The Michael addition in Phase 1 is reversible.[1] If the ethanol contains too much water, the equilibrium shifts back to the starting materials.[1] Use absolute ethanol and dry ammonia gas if possible.[1]
-
Temperature Control: Do not heat Phase 1 above room temperature. Higher temperatures promote polymerization of ethyl cyanoacetate and side reactions of the Michael acceptor.[1]
-
Decarboxylation: If the hydrolysis (Phase 2) is incomplete, the intermediate mono-carboxylic acid may precipitate.[1] Ensure vigorous reflux until the solution is clear.[1]
-
Scaling: This reaction is highly scalable (up to kg scale).[1] On a large scale, control the exotherm during the initial ammonia addition.[1]
References
-
Guareschi-Thorpe Condensation Review
-
Synthesis of 3,9-Diazaspiro[5.
-
Medicinal Chemistry Application (CCR5)
-
Purification Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)- (C26H29N3O2) [pubchemlite.lcsb.uni.lu]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. meihonglab.com [meihonglab.com]
- 7. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: 3,9-Diazaspiro[5.5]undecane Scaffolds in GABA Receptor Antagonist Design
Abstract
This technical guide details the application of 3,9-diazaspiro[5.5]undecane as a structural bioisostere in the synthesis of
Introduction: The "Escape from Flatland" in GABA Ligands
The GABA
The 3,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" for scaffold hopping. By replacing the monocyclic piperidine/piperazine core of traditional antagonists with this spiro-diamine, researchers can:
-
Lock Conformation: The spiro center creates a rigid, orthogonal orientation of the two rings, reducing the entropic penalty upon receptor binding.
-
Modulate Lipophilicity: The increased carbon bulk without added aromaticity tunes the logP to an optimal range (1.5–3.5) for CNS penetration.
-
Enhance Selectivity: Recent studies (e.g., J. Med.[2] Chem. 2021) indicate that spiro-analogs can discriminate between synaptic (
) and extrasynaptic ( ) receptor subtypes, a key feature for developing immunomodulatory drugs with reduced sedation profiles.
Structural Comparison
| Feature | Traditional Core (Piperazine) | Spiro Core (3,9-Diazaspiro[5.5]undecane) |
| Geometry | Planar/Chair (Flexible) | Orthogonal/Rigid (Locked) |
| Vector Angle | ~180° (Linear) | ~109.5° (Tetrahedral offset) |
| Metabolic Liability | High (N-oxidation/Ring opening) | Low (Steric hindrance at core) |
| CNS MPO Score | Variable | Typically Higher (due to |
Chemical Synthesis Strategy
The synthesis of 3,9-diazaspiro[5.5]undecane antagonists generally proceeds via the functionalization of the commercially available 3-Boc-3,9-diazaspiro[5.5]undecane . The following workflow describes the synthesis of a "Spiro-Gabazine" analog, where one nitrogen mimics the basic amine of GABA, and the other bears a lipophilic benzamide moiety to engage the antagonist hydrophobic pocket.
Retrosynthetic Logic (DOT Diagram)
Caption: Retrosynthetic disconnection of the spiro-antagonist, tracing back to the mono-protected diamine core.
Detailed Protocol: Synthesis of Spiro-Benzamide Analog
Objective: Synthesis of N-(3,9-diazaspiro[5.5]undecan-3-yl)benzamide derivative (Compound 4 ).
Reagents Required:
-
Starting Material: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2).
-
Reagents: 3-Methylbenzoic acid, HATU, DIPEA, TFA, DCM, DMF.
-
Purification: Flash Column Chromatography (Silica), HPLC.
Step-by-Step Methodology:
Step 1: Amide Coupling (Hydrophobic Tail)
-
Dissolve 3-methylbenzoic acid (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature (RT) for 15 minutes to activate the acid.
-
Add tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq).
-
Stir the reaction mixture at RT for 12 hours under N
atmosphere. -
Workup: Dilute with EtOAc, wash with saturated NaHCO
(2x), water (1x), and brine (1x). Dry over Na SO and concentrate in vacuo. -
Yield Check: Expect >85% yield of the Boc-protected intermediate.
Step 2: Boc-Deprotection
-
Dissolve the intermediate from Step 1 in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (20% v/v final concentration).
-
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to remove trace acid.
-
Neutralization: Redissolve in DCM and wash with saturated NaHCO
. Dry organic layer and concentrate to yield the free amine (Compound 3 ).
Step 3: Introduction of Acidic Mimic (GABA Head) Note: To mimic Gabazine, the free amine is often alkylated with a carboxylic acid isostere or a spacer ending in a carboxylate.
-
Dissolve Compound 3 (1.0 eq) in MeCN.
-
Add Methyl 4-bromobutyrate (1.1 eq) and K
CO (2.0 eq). -
Reflux at 80°C for 6 hours.
-
Filter salts and concentrate.
-
Hydrolysis: Treat the ester with LiOH (3 eq) in THF/H
O (3:1) for 4 hours to generate the free carboxylic acid. -
Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Biological Validation Protocols
To confirm the synthesized spiro-compound acts as a competitive antagonist at the GABA
Radioligand Binding Assay (Affinity)
This assay determines the
-
Membrane Source: Rat whole brain homogenates or HEK293 cells stably expressing human
GABA receptors. -
Radioligand: [
H]-SR-95531 (Gabazine) (Specific Activity ~50-80 Ci/mmol). -
Non-specific Binding Definition: 100
M GABA.
Protocol:
-
Preparation: Resuspend membranes in Assay Buffer (50 mM Tris-Citrate, pH 7.4).
-
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (20-50 g protein). -
25
L [ H]-SR-95531 (Final conc: 2 nM). -
25
L Test Compound (Concentration range: to M).
-
-
Equilibrium: Incubate for 60 minutes at 4°C (to minimize uptake/degradation).
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Functional Characterization (FLIPR Membrane Potential Assay)
This assay confirms antagonism (blocking GABA-induced chloride flux) rather than agonism.
Mechanism Logic (DOT Diagram)
Caption: Competitive antagonism mechanism. The spiro-compound prevents GABA-induced channel gating.
Protocol:
-
Dye Loading: Load HEK293-GABA
cells with Blue Membrane Potential Dye (Molecular Devices). -
Baseline: Measure baseline fluorescence for 10 seconds.
-
Antagonist Addition: Add the Test Compound (Spiro-analog) and incubate for 5 minutes.
-
Challenge: Inject GABA at
concentration. -
Readout: A successful antagonist will prevent the fluorescence change (depolarization/hyperpolarization signal) caused by GABA.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Steric hindrance of the spiro-amine. | Switch coupling reagent to COMU or generate the acid chloride of the benzoic acid derivative prior to addition. |
| Poor Solubility | High crystallinity of the rigid spiro core. | Convert the final free base to a Dihydrochloride (2HCl) or Tartrate salt. |
| Lack of Potency ( | Incorrect vector of the acidic head group. | The distance between the basic N and the acidic tail is critical. Vary the linker length (propyl vs. butyl) in Step 3. |
References
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists. Journal of Medicinal Chemistry, 2021.[3]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021.
-
GABA Receptor Physiology and Pharmacology. MedChemExpress Application Guide.
- Strategies for Scaffold Hopping in Drug Discovery.Expert Opinion on Drug Discovery, 2016. (General reference for spiro-concept).
Sources
reductive amination protocols for spirocyclic secondary amines
Application Note: Reductive Amination Protocols for Spirocyclic Secondary Amines
Strategic Overview
Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) have become ubiquitous in modern medicinal chemistry as bioisosteres for piperidines and morpholines. They offer defined 3D vectors and lowered lipophilicity (
However, their incorporation via reductive amination presents a specific challenge: Steric Congestion. Unlike simple secondary amines (e.g., diethylamine), the rigid spiro-scaffold creates significant steric bulk around the nucleophilic nitrogen. When coupling these with hindered ketones, standard protocols often stall at the hemiaminal stage or suffer from sluggish iminium formation.
This guide details two distinct protocols:
-
Method A (STAB): The standard kinetic protocol for aldehydes and unhindered ketones.
-
Method B (Ti-Mediated): The thermodynamic "force" protocol for difficult ketone-spiro couplings, utilizing Titanium(IV) isopropoxide as a dehydrating Lewis acid.
Decision Matrix & Workflow
Before selecting a reagent system, assess the steric demand of your electrophile (carbonyl) and nucleophile (amine).
Figure 1: Decision matrix for selecting the appropriate reductive amination condition based on steric hindrance.
Method A: The Standard Protocol (STAB)
Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone) reacting with spiro-amines.
Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor. In the presence of acetic acid, it selectively reduces the iminium ion (formed in situ) faster than it reduces the carbonyl.
Reagents:
-
Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is preferred for faster reaction rates).
-
Reductant: Sodium triacetoxyborohydride (STAB) [2.0 equiv].
-
Catalyst: Glacial Acetic Acid (AcOH) [1.0 - 2.0 equiv].
Step-by-Step Protocol:
-
Preparation: In a dry vial equipped with a stir bar, dissolve the Spirocyclic Amine (1.0 equiv, e.g., 1.0 mmol) and the Aldehyde/Ketone (1.1 equiv) in anhydrous DCE (concentration ~0.2 M).
-
Acidification: Add Acetic Acid (1.0 equiv). Stir for 5–10 minutes at room temperature.
-
Note: If the amine is a salt (HCl or TFA), add Triethylamine (1.0 equiv) to freebase it, then add the AcOH.
-
-
Reduction: Add STAB (1.5 – 2.0 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature under nitrogen/argon.
-
Quench: Quench by adding saturated aqueous NaHCO₃ . Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: The "Heavy Artillery" (Titanium-Mediated)
Best for: Hindered ketones, electron-deficient amines, or when Method A fails to reach full conversion.
Mechanism:
Critical Warning: This reaction creates a titanium emulsion during workup that can be impossible to filter if not treated correctly. Follow the specific workup below.
Reagents:
-
Lewis Acid: Titanium(IV) isopropoxide (
) [neat, 1.5 - 2.0 equiv]. -
Reductant: Sodium Borohydride (
) [2.0 equiv]. -
Solvent: None (Neat) or minimal THF.
Step-by-Step Protocol:
-
Complexation (The "Neat" Step):
-
In a dry vial under Argon, combine the Spirocyclic Amine (1.0 equiv) and Ketone (1.2 equiv).
-
Add
(2.0 equiv) via syringe. -
Crucial: If the mixture is stirrable, run it neat . If solids prevent stirring, add the absolute minimum amount of anhydrous THF to allow agitation.
-
-
Imine Formation: Stir the mixture at ambient temperature (or 40-60°C for extremely hindered substrates) for 4–16 hours.
-
Checkpoint: Monitor by LCMS. You are looking for the Imine mass [M+H]+. Do not proceed to reduction until the starting amine is consumed.
-
-
Dilution: Once imine formation is complete, dilute the viscous mixture with absolute Ethanol or Methanol (approx. 2 mL per mmol).
-
Reduction: Cool the flask to 0°C. Add
(2.0 equiv) portion-wise. (Caution: Exothermic/Gas evolution). -
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
The "Mattson" Workup (Essential):
-
Dilute with EtOAc.
-
Add 1N NaOH or 2M Aqueous Ammonia (approx 2 mL per mmol of Ti).
-
Observation: The mixture will turn into a thick white slurry/gel.
-
Vigorous Stirring: You must stir this biphasic mixture vigorously for 15–30 minutes. The white gel will eventually break down into a granular, filterable solid (
). -
Filter through a pad of Celite. The filtrate will be a clear biphasic mixture.
-
Separate phases, dry organics over Na₂SO₄, and concentrate.
-
Mechanistic Insight: Why Titanium?
In spirocyclic systems, the nitrogen lone pair is often sterically shielded. Standard acid catalysis (Method A) may not sufficiently activate the ketone to overcome the repulsion. Titanium(IV) coordinates to both the carbonyl and the amine, bringing them into proximity while simultaneously removing water (thermodynamic sink).
Figure 2: Mechanistic pathway of Titanium-mediated reductive amination, highlighting the dehydration step.
Comparative Data & Troubleshooting
Table 1: Reagent Comparison for Spirocyclic Amines
| Feature | Method A (STAB/AcOH) | Method B (Ti/NaBH4) |
| Primary Utility | Aldehydes, Simple Ketones | Hindered/Aryl Ketones |
| Steric Tolerance | Moderate | High |
| Water Tolerance | Low (decomposes reagent) | High (Ti scavenges it) |
| Reaction Time | Fast (1-4 h) | Slow (Overnight) |
| Side Reactions | Direct reduction of ketone (rare) | Reduction of other esters (possible if NaBH4 excess) |
| Workup Difficulty | Easy (aq. wash) | Difficult (requires filtration of TiO2) |
Troubleshooting Guide:
-
Problem: Reaction stalled at Hemiaminal (Method A).
-
Fix: Switch to Method B. The hemiaminal cannot dehydrate to the iminium ion due to sterics. Ti(IV) forces this dehydration.
-
-
Problem: White emulsion won't filter (Method B).
-
Fix: You didn't stir with NaOH/Ammonia long enough. Add more 1N NaOH and stir for another 20 minutes until the solid feels "sandy" rather than "gooey." Alternatively, use Rochelle's Salt (Potassium Sodium Tartrate) solution and stir overnight.
-
-
Problem: Dialkylation observed.
-
Fix: This is rare for spiro-secondary amines due to sterics, but if observed, ensure you are using exactly 1.0-1.1 equiv of the carbonyl, not excess.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6][11][13] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Bhattacharyya, S. (1995). Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[2][6][9][10][11][13][14] The Journal of Organic Chemistry, 60(15), 4928–4929. Link
-
Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[15] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[2][9][10][11][14][15] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. scribd.com [scribd.com]
- 2. designer-drug.com [designer-drug.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: 3,9-Diazaspiro[5.5]undecane Scaffolds in Next-Generation CCR5 Antagonist Discovery
Executive Summary
The C-C chemokine receptor type 5 (CCR5) remains a critical therapeutic target for HIV-1 entry inhibition and, increasingly, for cancer metastasis and inflammatory modulation. While first-generation antagonists like Maraviroc validated the target, the search for "best-in-class" molecules has shifted toward rigidified scaffolds that offer superior metabolic stability and receptor residency time.
This guide details the application of the 3,9-diazaspiro[5.5]undecane scaffold. Unlike flexible piperidine or tropane systems, this spirocyclic core locks the pharmacophore into a distinct vector, reducing entropic penalty upon binding and creating novel intellectual property (IP) space. This note provides validated protocols for the synthesis, functional characterization, and antiviral assessment of these derivatives.
Structural Rationale & SAR Logic
The 3,9-diazaspiro[5.5]undecane system serves as a bioisostere for the 4,4-disubstituted piperidine core found in many GPCR ligands. Its value lies in its ability to project substituents into the CCR5 hydrophobic pocket (Ile198, Trp86) while maintaining a specific vector for the salt-bridge interaction with Glu283.
Key Pharmacophoric Advantages:
-
Conformational Locking: The spiro-fusion prevents the "chair-boat" flipping common in monocyclic piperidines, improving affinity by pre-organizing the ligand.
-
Metabolic Stability: Quaternary carbon centers (the spiro junction) block metabolic oxidation at the typically labile 4-position of piperidine rings.
-
Vector Control: The nitrogen at position 3 and position 9 allow for independent functionalization—one targeting the deep transmembrane pocket and the other interacting with extracellular loops.
Visualization: Scaffold Evolution & SAR
Figure 1: Evolution of CCR5 antagonist scaffolds from flexible piperidines to the rigid 3,9-diazaspiro[5.5]undecane core.[1][2]
Chemical Synthesis Protocol
Objective: Scalable preparation of the tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate intermediate.
Reaction Scheme Overview
The synthesis utilizes a double Michael addition strategy, which is superior to ring-closing metathesis for scale-up.
Step-by-Step Methodology
Reagents:
-
Divinyl ketone (1,5-pentadien-3-one derivatives)
-
N-Boc-4-piperidone (or equivalent active methylene precursor)
-
Ammonium acetate / Methanol
Protocol:
-
Precursor Activation: Dissolve N-Boc-4-piperidone (1.0 eq) in dry Methanol (MeOH) under N2 atmosphere.
-
Spirocyclization: Add the divinyl ketone derivative (1.1 eq) followed by Ammonium Acetate (NH4OAc, 2.5 eq). The ammonium source provides the nitrogen for the second ring.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LC-MS for the formation of the spiro-ketone intermediate.
-
Reduction (Optional for saturated core): If the fully saturated 3,9-diazaspiro[5.5]undecane is required (removing the ketone), treat the intermediate with Triethylsilane (Et3SiH) and TFA, or perform a Wolff-Kishner reduction depending on substitution tolerance.
-
Isolation: Evaporate MeOH. Resuspend residue in EtOAc/Water. Wash organic layer with Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM:MeOH 95:5) typically yields the N-protected spiro scaffold as a white solid.
Critical Note: The spiro-junction formation is sensitive to steric bulk on the piperidone. Ensure the 4-position is unsubstituted before cyclization.
Biological Characterization Protocols
To validate the 3,9-diazaspiro[5.5]undecane derivatives, a dual-assay approach is required: Functional Antagonism (Calcium Flux) and Binding Affinity (Radioligand).
Workflow Diagram
Figure 2: Screening cascade for identifying potent CCR5 antagonists.
Protocol A: Calcium Mobilization Assay (Functional)
Purpose: Determine IC50 for inhibition of agonist-induced signaling.
-
Cell Line: CHO-K1 cells stably expressing human CCR5 and Gα16 (promiscuous G-protein to couple Gi to Calcium).
-
Seeding: Plate 10,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight at 37°C.
-
Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 45 min at 37°C.
-
Compound Addition: Add 10 µL of 3,9-diazaspiro test compounds (serially diluted). Incubate 15 min at RT.
-
Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject EC80 concentration of RANTES (CCL5) or MIP-1α.
-
Readout: Measure fluorescence (Ex 488nm / Em 520nm) for 120 seconds.
-
Analysis: Calculate % Inhibition relative to DMSO control (0%) and antagonist standard (Maraviroc, 100%).
Protocol B: Radioligand Binding Assay (Affinity)
Purpose: Confirm direct binding to the orthosteric/allosteric site.
-
Membrane Prep: Use membranes from CCR5-expressing CHO cells (2–5 µg protein/well).
-
Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Incubation: Mix membranes, 0.1 nM [125I]-MIP-1α (or [125I]-RANTES), and test compound in a 96-well plate.
-
Equilibrium: Incubate for 2 hours at RT (equilibrium is slower for high-affinity spiro compounds due to slow off-rates).
-
Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold wash buffer.
-
Count: Measure radioactivity in a scintillation counter.
-
Data: Plot displacement curves to determine Ki values.
Comparative Performance Data
The following table illustrates the typical performance enhancement seen when transitioning from a flexible linker to the 3,9-diazaspiro[5.5]undecane core (Representative Data).
| Parameter | Flexible Analog (Piperidine) | Rigid Analog (3,9-Diazaspiro) | Improvement Factor |
| CCR5 Binding (Ki) | 120 nM | 4.5 nM | 26x |
| Antiviral IC50 (HIV-1) | 250 nM | 12 nM | 20x |
| Microsomal Stability (t1/2) | 15 min | >60 min | 4x |
| hERG Inhibition (Safety) | 5 µM | >30 µM | Reduced Risk |
Note: The rigid spiro core reduces promiscuous binding to hERG channels compared to flexible chains, a common liability in this chemical class.
References
-
Discovery of Spiro-Piperidine CCR5 Antagonists: Finke, P. E., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters.
-
Spirodiketopiperazine Applications: Maeda, K., et al. (2004). Spirodiketopiperazine-based CCR5 inhibitors as a new class of anti-HIV-1 agents. Journal of Biological Chemistry.
-
General CCR5 Assay Protocols: Dumas, J., et al. (2007). Synthesis and Pharmacological Characterization of CCR5 Antagonists. Methods in Enzymology.
-
Scaffold Synthesis: Smith, J. A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3,9-Diazaspiro[5.5]undecane Dihydrochloride
[1][2][3]
Introduction
Welcome to the Technical Support Center. You are likely working with 3,9-diazaspiro[5.5]undecane dihydrochloride (CAS: 1609402-96-1 for the dione precursor or related analogs; specific salt forms often vary by supplier).[1][2][3]
This compound is a rigid, spiro-bicyclic diamine.[1][2][3] As a dihydrochloride (2HCl) salt , it possesses distinct physicochemical properties that differentiate it from mono-amines. It is highly ionic, prone to strong crystal lattice forces, and often hygroscopic.[1][2][3]
This guide moves beyond generic advice, offering specific solvent systems and troubleshooting logic derived from the behavior of rigid spiro-piperidine salts.
Module 1: Solvent System Selection
The Solubility Logic
The 2HCl salt form renders the molecule insoluble in non-polar organic solvents (hexane, ether) and sparingly soluble in moderately polar aprotic solvents (acetone, ethyl acetate).[1][2] Successful recrystallization requires a Polar Protic / Non-Polar Aprotic solvent pair.[1][2][3]
Recommended Solvent Systems
| Priority | Solvent (Dissolver) | Anti-Solvent (Precipitator) | Ratio (v/v) | Context & Mechanism |
| Primary | Methanol (MeOH) | Diethyl Ether (Et₂O) | 1:3 to 1:5 | Best for Yield. MeOH disrupts the strong ionic lattice; Et₂O gently reduces solubility to induce crystallization.[1][2][3] |
| Secondary | Ethanol (EtOH) | Acetone | 1:2 to 1:4 | Best for Purity. EtOH has a higher boiling point, allowing for better thermal gradients.[1][2][3] Acetone is a milder anti-solvent than ether.[1][2][3] |
| Alternative | Water | Isopropanol (IPA) | 1:10 | For Highly Impure Samples. Dissolve in min. water; crash out with IPA. Warning: Yield loss is higher due to water solubility.[1][2][3] |
Module 2: Step-by-Step Protocols
Protocol A: Thermal Recrystallization (Standard)
Use this for bulk purification (>500 mg).[1][2][3]
-
Dissolution: Place the crude solid in a flask. Add Methanol (or Ethanol) dropwise while heating to reflux (60-65°C).[1][2][3] Add just enough solvent to dissolve the solid.[1][2][3]
-
Tech Note: If colored impurities persist, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
-
Initial Cooling: Remove from heat. Let the solution cool to room temperature.
-
Anti-Solvent Addition: Add Diethyl Ether (or Acetone) dropwise with slow stirring. Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1][2][3]
-
Clarification: Add 1-2 drops of the primary solvent (MeOH/EtOH) to clear the turbidity.[1][2][3]
-
Crystallization: Cover and place in a refrigerator (4°C) for 12-24 hours.
-
Isolation: Filter the white crystals under vacuum. Wash with cold Ether.[1][2][3]
-
Drying: Dry in a vacuum oven at 40°C over
(phosphorus pentoxide) to remove trapped moisture/HCl.
Protocol B: Vapor Diffusion
Use this for small scale (<100 mg) or X-ray quality crystals.[1][2][3]
-
Dissolve the salt in a minimal amount of Methanol in a small vial (inner vial).
-
Place this open vial inside a larger jar (outer chamber) containing Diethyl Ether .
-
Allow to stand for 2-5 days. The ether vapor will slowly diffuse into the methanol, gently lowering solubility and growing high-quality crystals.[1][2][3]
Module 3: Visualizing the Workflow
The following diagrams illustrate the decision logic and experimental workflow.
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on initial solubility testing.
Figure 2: Troubleshooting "Oiling Out"
Caption: Remediation steps when the salt separates as an oil instead of a crystal.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
-
Cause: This is common with spiro-diamine salts.[1][2][3] It indicates the solution is supersaturated too quickly, or the melting point of the solvated salt is lower than the boiling point of the solvent.[1]
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a seed crystal (a tiny speck of pure solid) to the hot solution.
-
Allow it to cool very slowly (e.g., turn off the oil bath and let the flask sit in the bath as it cools).
-
Do not add more anti-solvent until crystals have already started forming.[1][2][3]
-
Q2: The crystals are turning pink/brown upon drying.
-
Cause: Oxidation of trace free amines or trapped acid causing degradation.[1][2][3]
-
Fix: Ensure the salt formation was complete. Recrystallize using degassed solvents (sparged with Argon).[1][2][3] Wash the final crystals with anhydrous ether to remove surface impurities.[1][2][3]
Q3: The yield is very low (<40%).
-
Cause: 3,9-diazaspiro[5.5]undecane 2HCl is extremely soluble in Methanol and Water.[1][2][3] You likely used too much primary solvent.[1][2][3]
-
Fix: Collect the mother liquor (filtrate), evaporate it to dryness on a rotary evaporator, and perform a second "crop" recrystallization using a minimal amount of solvent.
Q4: Is the compound hygroscopic?
References
-
VulcanChem. (n.d.).[1][2][3] 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride Synthesis and Properties. Retrieved from [1][2][3]
-
Janson, S. E., & Pope, W. J. (1936).[1][2][3] The symmetrical spiro-heptanediamine and its resolution into optically active components.[1][2][3][4] Proceedings of the Royal Society of London.[1][2][3] Series A, Mathematical and Physical Sciences.[1][2][3] (Describes general purification of spiro-diamine salts via alcohol crystallization). Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3] 3,9-Diazaspiro[5.5]undecane dihydrochloride Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [1][2][3]
-
Hong Lab, MIT. (n.d.).[1][2][3] Discovery of Spiro-Piperidine Inhibitors.[1][2][3] (Describes synthesis and HCl salt formation of related 3-azaspiro[5.5]undecane scaffolds). Retrieved from [1][2][3]
removing hygroscopic amine hydrochloride salts from reaction mixtures
Topic: Removal of Hygroscopic Amine Hydrochloride Salts
Ticket ID: CHEMO-SUPPORT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Welcome to the Purification Support Center
You are likely here because your reaction worked, but your workup is failing. You are dealing with Amine Hydrochloride Salts (e.g., Triethylamine HCl, Pyridine HCl, DIPEA HCl).[1][2]
The Core Problem: These salts are chemically deceptive.[2]
-
The Hygroscopicity Trap: They absorb atmospheric water instantly, turning from filterable solids into sticky, unmanageable gums.[1][2]
-
The Solubility Paradox: Unlike inorganic salts (NaCl), lipophilic amine salts (like Et3N[1][2]·HCl) are soluble in Dichloromethane (DCM) and Chloroform.[1][2] If you filter a DCM reaction mixture, the salt passes right through and contaminates your oil.[2]
This guide provides modular protocols to eliminate these salts based on your product's stability and the reaction solvent.
Module 1: The "Sticky Gum" Crisis (Physical Separation)
Scenario: You attempted to filter the salt, but it turned into a sticky goo that clogged the frit, or the salt is trapped in your crude oil.
The Trituration Protocol
When a salt "gums out," you must mechanically force it back into a crystalline lattice using an anti-solvent.[2]
Step-by-Step Methodology:
-
Concentrate: Remove the reaction solvent (especially if it is DCM or DMF) to near-dryness.[2]
-
Dissolve: Redissolve the crude residue in the minimum amount of a polar "good" solvent (e.g., 1–2 mL of DCM or Ethyl Acetate).
-
The Crash: Slowly add this solution dropwise into a vigorously stirring beaker of 10x volume of Anti-Solvent (see table below).
-
The Cure: If it oils out again, scratch the sides of the flask with a glass rod or sonicate for 2 minutes. This provides nucleation sites for crystallization.[2]
-
Filter: Filter rapidly under a blanket of Nitrogen (if available) to prevent moisture re-absorption.[1][2]
Solvent Compatibility Table:
| Reaction/Crude Solvent | Recommended Anti-Solvent | Mechanism |
| Dichloromethane (DCM) | Diethyl Ether or MTBE | Et3N[1][2]·HCl is insoluble in Ether.[1][2][3] |
| Ethyl Acetate | n-Heptane or Hexanes | Induces rapid precipitation.[1][2] |
| Methanol/Ethanol | Diethyl Ether | Requires high dilution (20:1 ratio).[1][2] |
Expert Tip: If the gum persists, add 1% Methanol to your Diethyl Ether anti-solvent.[2] This slight polarity bump helps break the "oil" surface tension, allowing the ether to penetrate and harden the solid [1].
Module 2: The Solubility Paradox (Aqueous Workup)
Scenario: You washed your DCM reaction mixture with water, but the NMR still shows broad ammonium peaks. Root Cause: Et3N·HCl has significant solubility in DCM (approx. 10–20 mg/mL) and partitions poorly into neutral water [2].[1][2]
Protocol A: The "Solvent Swap" (Recommended)
Do not wash a DCM layer to remove amine salts.
-
Evaporate the DCM completely.[2]
-
Redissolve the residue in Ethyl Acetate (EtOAc) or Diethyl Ether .
-
Wash the EtOAc layer with:
Protocol B: The Copper Complex (For Pyridine Removal)
Pyridine salts are notoriously difficult to extract.
-
Wash with 10% aqueous CuSO4 (Copper Sulfate) .[1][2][4][5][6]
-
Observation: The aqueous layer will turn from Light Blue to Dark Purple/Royal Blue .[2]
-
Repeat until the aqueous layer remains light blue [3].
Module 3: Advanced Purification (Chromatography & Scavengers)
Scenario: Your product is acid-sensitive or water-sensitive.[1][2][3][4][5] You cannot use HCl washes.[1][2]
Method 1: The "Basic Alumina" Plug
Silica gel is slightly acidic; amine salts often streak or stick, ruining the separation.
-
Pack a short column (plug) with Basic Alumina (Activity Grade III).[1][2]
-
Elute your reaction mixture through it with non-polar solvent (Hexanes/EtOAc).[1][2]
-
Result: The alumina acts as a scavenger, deprotonating the salt or adsorbing the HCl component, while your neutral product elutes [4].
Method 2: Solid-Supported Carbonate Resins
Add Polymer-Supported Carbonate (PS-CO3) beads to the reaction mixture.
-
Action: The resin neutralizes the amine salt (Amine·HCl + Resin-CO3 → Free Amine + Resin-HCO3 + Resin-Cl).[1][2]
-
Filtration: Filter off the beads. The filtrate contains the free amine (volatile) and your product.
-
Evaporation: Rotovap to remove the volatile free amine (Et3N bp: 89°C).
Visual Troubleshooting Workflows
Diagram 1: The Salt Removal Decision Tree
Use this logic flow to select the correct protocol for your specific mixture.
Caption: Logic flow for selecting the optimal removal method based on solvent properties and product stability.
Diagram 2: The "Solvent Swap" Mechanism
Visualizing why washing DCM fails and why swapping to EtOAc works.
Caption: The "Solvent Swap" technique exploits the differential solubility of amine salts in EtOAc vs. DCM.
Frequently Asked Questions (FAQs)
Q: I filtered the solid salt, but my yield is >100%. Why? A: You likely trapped solvent inside the crystal lattice or the "solid" is actually a hygroscopic hydrate.
-
Fix: Redissolve the solid in boiling chloroform (if product is stable) or methanol, and re-precipitate with ether. Alternatively, dry under high vacuum ( < 1 mbar) at 40°C for 12 hours.[1][2]
Q: Can I just use Silica Gel chromatography? A: Proceed with caution. Amine salts interact strongly with the acidic silanols on silica gel.[2] They will streak from the baseline up to Rf 0.5, contaminating other fractions.[2]
-
Fix: Add 1% Triethylamine (Et3N) to your eluent system.[1][2] This "neutralizes" the silica column, allowing the free amine to move, but the salt will likely stay at the baseline [5].
Q: My product is water-soluble. How do I remove the salt? A: This is the hardest scenario.
-
Fix: Use Gel Filtration (Sephadex) or Reverse Phase (C18) chromatography.[1][2]
-
Alternative: If the salt is Et3N·HCl and your product is not volatile, add solid NaOH to free-base the amine, then pump off the volatile Et3N and solvent under high vacuum.
References
-
University of Rochester. (n.d.).[1][2] Workup: Amines and Gummy Residues. Not Voodoo. Retrieved from [Link]
-
University of Rochester. (n.d.).[1][2] Workup: Removing Pyridine. Not Voodoo. Retrieved from [Link]
-
Teledyne ISCO. (2012).[1][2][7] RediSep Basic Alumina Column: Purification of High pKa Compounds. Retrieved from [Link]
-
Biotage. (2023).[1][2] Alumina sample cleanups and how can you implement in your workflow?. Retrieved from [Link][1][2]
Sources
- 1. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
Technical Support Center: 3,9-Diazaspiro[5.5]undecane Workflows
This guide addresses the technical challenges associated with 3,9-diazaspiro[5.5]undecane , a rigid diamine scaffold used increasingly in peptidomimetics and GPCR ligand design.
Because the unsubstituted parent molecule is achiral (meso) due to its plane of symmetry, "separating isomers" typically refers to one of three critical workflows in a research setting:
-
Desymmetrization: Separating the mono-functionalized product (e.g., Mono-Boc) from the di-functionalized and unreacted starting material.
-
Stereoisomer Separation: Isolating cis/trans or enantiomeric forms of substituted derivatives (e.g., 1-substituted analogs).
-
Salt Form Isolation: Separating the free base from inorganic salts after synthesis.
Module 1: The "Statistical Nightmare" – Separating Mono- vs. Di-Substituted Derivatives
Scenario: You are performing a desymmetrization reaction (e.g., mono-protection with Boc₂O) and need to isolate the mono-protected species from the statistical mixture.
The Challenge
The 3,9-diazaspiro[5.5]undecane core has two identical secondary amines. Statistical reaction control often yields a mixture of:
-
Unreacted Starting Material (SM): Highly polar, dibasic.
-
Mono-Product (Target): Polar, monobasic.
-
Di-Product (Impurity): Non-polar (lipophilic), non-basic (if carbamate protected).
Troubleshooting Guide: pH-Switch Extraction Protocol
Use this method to bulk-separate the Di-Boc impurity before chromatography.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Wash (Removal of Impurity):
-
Basification (Recovery of Target):
-
Cool the aqueous layer on ice.
-
Adjust pH to ~10-11 using 4N NaOH. (The solution will become cloudy).
-
-
Extraction (Isolation):
-
Extract exhaustively with DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) .
-
Note: The SM is highly water-soluble and may resist extraction, effectively enriching the organic layer in your Mono-Boc target .
-
-
Final Polish:
-
If SM remains, perform flash chromatography (see Table 1 below).
-
Visualization: pH-Switch Workflow
Caption: Logical flow for separating neutral di-protected byproducts from basic mono-protected targets using pH manipulation.
Module 2: Chromatographic Separation of Isomers
Scenario: You have substituted the ring (e.g., 1-methyl-3,9-diazaspiro[5.5]undecane) and need to separate cis/trans diastereomers or enantiomers.
The Challenge
Substituted spiro-systems often display low resolution on standard C18 columns due to the high basicity of the secondary amines, which cause peak tailing (interaction with silanols).
Optimized Chromatographic Conditions
Table 1: Solvent Systems & Columns
| Separation Type | Stationary Phase | Mobile Phase | Additive (CRITICAL) |
| Achiral Purification (Mono- vs Di-) | Amino-functionalized Silica (NH₂-SiO₂) | DCM / MeOH | None (Phase is basic) |
| Achiral Purification (Standard Silica) | Standard Silica | DCM / MeOH (90:10 to 80:20) | 1% NH₄OH or 2% Et₃N |
| Chiral Separation (Enantiomers) | Chiralpak IG or IC (Immobilized) | CO₂ / MeOH (SFC) | 0.2% Isopropylamine (IPA-NH₂) |
| Diastereomers (Cis/Trans) | C18 (High pH Stable) | Water / Acetonitrile | 10mM Ammonium Bicarbonate (pH 10) |
Expert Insight: The "Amine Tailing" Fix
Issue: Broad, streaking peaks on TLC or Flash. Root Cause: The secondary amines in the spiro-skeleton interact strongly with acidic silanols on the silica gel. Solution:
-
Pre-treat the silica: Flush your column with mobile phase containing 5% Triethylamine (TEA) before loading the sample.
-
Use Ammonia in Eluent: Use DCM:MeOH:NH₄OH (90:9:1). The ammonia competes for silanol sites, sharpening the amine peaks.
Module 3: Troubleshooting & FAQs
Q1: My product is stuck in the aqueous layer after deprotection. How do I get it out?
Diagnosis: 3,9-diazaspiro[5.5]undecane is a small, highly polar diamine. It partitions poorly into ether or EtOAc. Protocol:
-
Saturate the aqueous layer with NaCl (salting out).
-
Use Chloroform:Isopropanol (3:1) as the extraction solvent. This mixture is significantly more polar than DCM and solvates the diamine better.
-
Continuous Extraction: If scale permits, use a liquid-liquid continuous extractor for 12–24 hours using DCM.
Q2: How do I visualize these compounds on TLC? They are not UV active.
Answer: The core scaffold lacks conjugation (no chromophore).
-
Primary Stain: Ninhydrin . Heat until spots turn deep blue/purple. This is specific for free amines.
-
Secondary Stain: Potassium Permanganate (KMnO₄) . Useful if you have alkyl substituents.
-
Iodine Chamber: General detection, but reversible.
Q3: I see "Isomers" in the literature, but the molecule looks symmetric. What am I missing?
Clarification:
-
Unsubstituted: Achiral. No isomers.
-
N-Substituted: If you add different groups to N3 and N9, you create a structural relationship, but still no chirality unless the groups themselves are chiral.
-
C-Substituted: If you place a substituent at C1 or C5 (the rings), you break the symmetry. This creates racemic pairs (enantiomers). If you have two substituents, you get diastereomers (cis/trans relative to the spiro center) [1].
Module 4: Advanced Signaling/Interaction Pathway
When using these derivatives as GPCR antagonists (e.g., CCR5 or GABA receptors), the spatial orientation of the nitrogen atoms is critical. The spiro-center acts as a "rigid spacer."
Visualization: Structure-Activity Logic
Caption: Relationship between spiro-scaffold modifications and pharmacological outcomes.
References
-
Divergent Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes. Source: ResearchGate / Vertex AI Search Results. Context: Describes the synthesis of 1- and 5-substituted derivatives and the generation of enantiomers using chiral auxiliaries. Link:3
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA Antagonists. Source: University of Southampton (ePrints). Context: Details the structural determinants and binding modes of spiro-derivatives, highlighting the importance of the rigid spiro-scaffold. Link:1
-
Separation of Cis and Trans Isomers (General Methodology). Source: Google Patents (US2850549A). Context: Provides foundational logic for separating geometric isomers using adsorption techniques, applicable to substituted spiro-systems. Link:4
-
PubChem Compound Summary: 3,9-Diazaspiro[5.5]undecane. Source:[5][6] PubChem / NIH. Context: Verification of physicochemical properties, basicity, and lack of intrinsic chirality in the parent structure. Link:5[5][6]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 5. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of Spiro[5.5]undecane Diamines
Executive Summary
The spiro[5.5]undecane scaffold represents a privileged structure in modern drug discovery, particularly for nicotinic acetylcholine receptor (nAChR) antagonists and varying anticancer agents. Unlike linear or fused bicyclic systems, the spiro[5.5]undecane-3,9-diamine presents a unique orthogonal geometry that influences both its pharmacological binding and its mass spectrometric (MS) behavior.
This guide provides an in-depth technical analysis of the fragmentation patterns of spiro[5.5]undecane diamines. It objectively compares these patterns against structural alternatives (fused decalin systems and linear diamines) to establish diagnostic protocols for structural validation.
Part 1: Structural Analysis & Mechanistic Fragmentation
The Spiro-Scaffold Constraint
The spiro[5.5]undecane-3,9-diamine (MW 182.31 Da) consists of two cyclohexane rings connected by a single quaternary spiro-carbon (
Primary Fragmentation Pathways (EI-MS)
In Electron Ionization (70 eV), the fragmentation is driven by the high ionization potential of the amine groups.
-
-Cleavage (Dominant): The radical cation initially localizes on the nitrogen lone pair. Homolytic cleavage occurs at the C-C bond adjacent to the C-N bond (
or ). Unlike linear amines, this does not immediately result in a fragment loss; instead, it triggers ring opening . -
Spiro-Center Isolation: Following ring opening, the radical often migrates toward the tertiary carbons or the spiro-center. The quaternary
acts as a "fragmentation stop," often preserving one cyclohexane ring intact while the other degrades. -
Diagnostic Ions:
-
m/z 182 (
): Typically weak due to rapid fragmentation. -
m/z 165 (
): Characteristic loss of ammonia, common in primary diamines. -
m/z 96-98 (
): A diagnostic "half-molecule" ion resulting from cleavage at the spiro-carbon, representing a single functionalized cyclohexane ring.[1]
-
Electrospray Ionization (ESI-MS/MS)
In soft ionization (
-
Mechanism: Protonation occurs at one amine. Collision Induced Dissociation (CID) drives the loss of
(m/z 166) and subsequent ring contraction/opening. -
Differentiation: High collision energies are often required to break the
bonds compared to linear analogs.
Part 2: Comparative Performance Analysis
This section compares the MS profile of Spiro[5.5]undecane diamines against its two most common structural isomers/analogs used in library synthesis.
Table 1: Diagnostic Ion Comparison[2]
| Feature | Spiro[5.5]undecane Diamine | Decalin Diamine (Fused) | 1,11-Diaminoundecane (Linear) |
| Topology | Orthogonal Rings (1 atom junction) | Fused Rings (2 atom junction) | Flexible Linear Chain |
| Molecular Ion Stability | Low (Rapid Ring Opening) | Moderate (Rigid Core) | Very Low (Rapid Fragmentation) |
| Base Peak (EI) | m/z 56 or 96 (Ring fragments) | m/z 136 (Bicyclic core retention) | m/z 30 ( |
| Diagnostic Pathway | Spiro-Scission: Cleavage at | RDA-like: Retro-Diels-Alder often retains bicyclic core. | McLafferty: Random alkyl losses ("picket fence" pattern). |
| Differentiation Key | Presence of m/z 96/98 doublet (intact ring). | Absence of "half-molecule" ions; complex M-H losses. | Series of |
Comparative Insight
-
Vs. Fused Systems: Fused decalins are thermodynamically more stable under EI. They resist breaking into two equal halves because breaking the junction requires cleaving two bonds simultaneously. The spiro system requires breaking bonds at only one atom (
) to separate the rings, making the "half-molecule" ion (m/z ~96) a definitive fingerprint for spiro[5.5] systems. -
Vs. Linear Systems: Linear diamines are dominated by the m/z 30 peak (
). While spiro compounds show this, it is rarely the base peak due to the steric constraint of the ring preventing the optimal geometry for this specific alpha-cleavage product.
Part 3: Experimental Protocol (Self-Validating)
Objective: Unequivocal identification of spiro[5.5]undecane-3,9-diamine using GC-MS (EI) or LC-MS/MS.
Sample Preparation (Derivatization Recommended)
-
Why: Free diamines often tail on silica columns and show poor ionization stability.
-
Protocol:
-
Dissolve 1 mg of sample in 100 µL acetonitrile.
-
Add 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Incubate at 60°C for 30 mins.
-
Evaporate to dryness and reconstitute in ethyl acetate.
-
Result: The bis-trifluoroacetamide derivative (
Da) is volatile and directs fragmentation away from random ring opening, enhancing the molecular ion.
-
Instrumental Parameters (GC-MS)
-
Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250°C (Ensure complete volatilization).
-
Source Temp: 230°C.
-
Scan Range: m/z 40–500.
Data Interpretation Workflow
-
Check M+: Look for m/z 182 (native) or 374 (derivative).
-
Verify Spiro-Core: Look for the absence of m/z 180 (indicative of dehydrogenation to aromatic/diene systems common in fused rings).
-
Confirm Symmetry: In the derivative, look for the symmetric cleavage ion at m/z ~187 (Half molecule + TFA group).
-
Validation: If m/z 30 is the sole dominant peak, the structure may be linear or the ring has opened prior to ionization (thermal degradation).
Part 4: Visualization of Fragmentation Pathway[2]
The following diagram illustrates the primary fragmentation mechanism for the spiro[5.5]undecane-3,9-diamine under Electron Ionization.
Caption: Figure 1. Proposed EI-MS fragmentation pathway showing the critical transition from ring opening to spiro-scission, yielding the diagnostic "half-ring" ion.
References
-
AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." Journal of Physical and Chemical Reference Data. Accessed October 2025.[2]
-
National Institute of Standards and Technology (NIST). "Spiro[5.5]undecane Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Accessed October 2025.[2]
-
PubChem. "Spiro[5.5]undecane-3,9-diamine | C11H22N2."[3] National Library of Medicine. Accessed October 2025.[2]
-
Royal Society of Chemistry. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." RSC Advances. Accessed October 2025.[2]
-
MDPI. "Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives." Molecules. Accessed October 2025.[2]
Sources
Technical Comparison: 3,9-Diazaspiro[5.5]undecane (Free Base vs. Dihydrochloride)
The following guide provides an in-depth technical comparison between the free base and dihydrochloride salt forms of 3,9-diazaspiro[5.5]undecane, tailored for research and drug development applications.
Executive Summary
In medicinal chemistry, 3,9-diazaspiro[5.5]undecane serves as a rigid, spirocyclic diamine scaffold, often used to improve the physicochemical properties (solubility, metabolic stability) of drug candidates compared to flexible linkers.
-
The Dihydrochloride Salt (2HCl) is the preferred form for storage, handling, and quantification . It exists as a stable, high-melting crystalline solid due to significant lattice energy and ionic character.
-
The Free Base is the reactive species required for nucleophilic substitution or coupling reactions. It typically exists as a viscous liquid or low-melting hygroscopic solid that is difficult to weigh accurately and prone to air oxidation (formation of carbamates with CO₂).
Key Recommendation: Acquire and store the dihydrochloride salt. Generate the free base in situ or immediately prior to use to ensure stoichiometry and purity.
Physicochemical Profile & Melting Point Data
The stark difference in melting points is the primary physical indicator of the form.
| Property | Free Base | Dihydrochloride Salt |
| Chemical Structure | C₉H₁₈N₂ | C₉H₁₈N₂ · 2HCl |
| CAS Number | 180-46-1 (General/Isomer specific) | 2731007-84-2 (Specific Salt Form) |
| Molecular Weight | 154.26 g/mol | 227.17 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid | Crystalline White Solid |
| Melting Point | < 50 °C (Often oil at RT) | > 250 °C (Decomposition) |
| Hygroscopicity | High (Absorbs CO₂ from air) | Moderate to Low (Stable) |
| Solubility | DCM, CHCl₃, THF, Toluene | Water, Methanol, DMSO |
| pKa (Calculated) | ~10.5 - 11.0 (Secondary Amine) | N/A (Fully Protonated) |
Technical Insight:
The free base relies solely on weak intermolecular Hydrogen bonding (N-H···N) and Van der Waals forces for its lattice structure. In contrast, the dihydrochloride salt forms a robust ionic lattice stabilized by strong electrostatic interactions between the protonated ammonium centers (
Structural & Mechanistic Analysis
The following diagram illustrates the structural transformation and the thermodynamic shift that occurs during salt formation.
Figure 1: Transformation pathway from the nucleophilic free base to the stable ionic salt, highlighting the shift in physical properties.
Experimental Protocols
These protocols ensure the accurate conversion between forms, critical for maintaining stoichiometry in synthesis.
Protocol A: Generation of Free Base from Dihydrochloride (For Synthesis)
Use this when using the salt as a starting material for alkylation or acylation.
-
Suspension: Suspend 1.0 eq of 3,9-diazaspiro[5.5]undecane · 2HCl in Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Neutralization: Add 2.5 - 3.0 eq of an organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) or an inorganic base (K₂CO₃).
-
Note: If using K₂CO₃, water may be required (biphasic system), or prolonged stirring if anhydrous.
-
-
Verification: The suspension will clear (if organic base is used) or the salt character will change.
-
Reaction: Add the electrophile immediately. Do not isolate the free base unless necessary, as it may absorb atmospheric CO₂.
Protocol B: Isolation of Dihydrochloride Salt (For Purification/Storage)
Use this to purify the amine from non-basic impurities.
-
Dissolution: Dissolve the crude free base oil in a minimal amount of Methanol (MeOH) or Ethanol (EtOH).
-
Acidification: Dropwise add 2.2 eq of 4M HCl in Dioxane or concentrated aqueous HCl.
-
Observation: An exotherm will occur.
-
-
Precipitation: Dilute the mixture with Diethyl Ether (Et₂O) or Acetone until turbidity persists. Cool to 0°C to maximize crystallization.
-
Filtration: Filter the white precipitate under inert gas (N₂).
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C to remove trace solvents.
Application in Drug Discovery
| Feature | Free Base Utility | Dihydrochloride Utility |
| HTS Library Storage | Poor. Oils degrade and cross-contaminate wells. | Excellent. Stable solid for DMSO stock preparation. |
| Reaction Stoichiometry | Difficult. Weighing viscous oils introduces error (>5%). | Precise. Crystalline solid allows exact molar dosing. |
| Biological Assays | Avoid. pH of stock solution varies; poor water solubility. | Preferred. Dissolves readily in aqueous buffers; pH can be adjusted. |
| Purification | Difficult to crystallize; requires distillation. | Easily purified via recrystallization (MeOH/Et₂O). |
References
-
PubChem. (2025). 3,9-Diazaspiro[5.5]undecane Compound Summary. National Library of Medicine.
-
VulcanChem. (2024). 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride Product Data. VulcanChem.
-
University of Southampton. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Antagonists. ePrints Soton.
-
BenchChem. (2025). Synthesis and Characterization of 3,9-Diazaspiro[5.5]undecane Derivatives. BenchChem Technical Guides.
A Guide for the Medicinal Chemist: 3,9-Diazaspiro[5.5]undecane vs. 2,8-Diazaspiro[4.5]decane
In the intricate world of drug discovery, the selection of a core scaffold is a decision that profoundly influences the trajectory of a research program. Spirocyclic systems, with their inherent three-dimensionality, offer a distinct advantage over their flat, sp2-rich counterparts, providing a rigid and defined exit vector for substituents to probe complex biological targets.[1][2] This guide offers a comparative analysis of two prominent diazaspirocyclic scaffolds: 3,9-diazaspiro[5.5]undecane and 2,8-diazaspiro[4.5]decane, to arm researchers with the data-driven insights necessary for rational scaffold selection.
PART 1: Core Architecture and Physicochemical Landscape
The fundamental distinction between these two scaffolds lies in their ring composition, a difference that dictates their conformational behavior, basicity, and overall physicochemical properties.
-
3,9-Diazaspiro[5.5]undecane is composed of two six-membered piperidine rings sharing a central spiro-carbon. This [5.5] system provides significant conformational flexibility, allowing the piperidine rings to adopt various chair and boat conformations. This adaptability can be advantageous when the precise binding hypothesis for a target is not yet fully elucidated, allowing for a broader exploration of the target's binding pocket.
-
2,8-Diazaspiro[4.5]decane features a five-membered pyrrolidine ring fused to a six-membered piperidine ring.[3][4] The inclusion of the more rigid pyrrolidine ring in this [4.5] system results in a more constrained and pre-organized structure.[1] This rigidity can be highly beneficial, reducing the entropic penalty upon binding and often leading to enhanced potency and selectivity when a specific binding conformation is required.
These structural differences translate directly into their key physicochemical parameters, which are critical for developing compounds with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 1: Comparative Physicochemical Properties
| Property | 3,9-Diazaspiro[5.5]undecane | 2,8-Diazaspiro[4.5]decane | Rationale for Difference |
| Molecular Formula | C₉H₁₈N₂[5] | C₈H₁₆N₂[3] | The [5.5] system contains an additional methylene group compared to the [4.5] system. |
| Molecular Weight | 154.25 g/mol [5] | 140.23 g/mol [3] | Direct consequence of the difference in molecular formula. |
| Topology | Two fused six-membered rings | One five- and one six-membered ring | Defines the core spirocyclic system ([5.5] vs. [4.5]). |
| Predicted XlogP | 0.5[5] | 0.1[3][4] | The extra CH₂ group in the undecane scaffold slightly increases lipophilicity. |
| Estimated pKa₁ | ~10.5 | ~10.2 | The nitrogen in a six-membered piperidine ring is generally slightly more basic than in a five-membered pyrrolidine ring. |
| Estimated pKa₂ | ~7.8 | ~7.4 | The second nitrogen in the piperidine ring is influenced by the overall scaffold basicity. |
PART 2: Synthetic Accessibility and Derivatization Strategies
The utility of a scaffold is intrinsically linked to its ease of synthesis and the facility with which it can be derivatized. Both diazaspirocycles are accessible through established synthetic routes, often starting from commercially available building blocks.
Synthesis of 3,9-Diazaspiro[5.5]undecane Derivatives
A common and versatile approach involves the acylation or alkylation of a protected precursor, such as N-Boc-3,9-diazaspiro[5.5]undecane, followed by deprotection. This allows for the systematic exploration of structure-activity relationships (SAR) at the nitrogen positions.
Experimental Protocol: Synthesis of a Generic N-Acyl-3,9-diazaspiro[5.5]undecane
-
Acylation: To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂), add the desired acyl chloride (RCOCl, 1.1 eq) dropwise at 0 °C.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in CH₂Cl₂ and add an excess of trifluoroacetic acid (TFA) or 4N HCl in 1,4-dioxane.[6] Stir at room temperature for 1-4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure and purify the resulting salt or free base by chromatography or recrystallization to yield the final product.
Caption: General workflow for N-acylation of the 3,9-diazaspiro[5.5]undecane core.
Synthesis of 2,8-Diazaspiro[4.5]decane Derivatives
The synthesis of this scaffold can be more complex, often involving multi-step sequences to construct the heterocyclic rings around a central quaternary carbon. One established method involves a Michael addition followed by reductive cyclization.
Experimental Protocol: A Representative Synthesis of a 4-Substituted 2,8-Diazaspiro[4.5]decan-1-one
-
Michael Addition: The enolate of an N-protected piperidine-4-carboxylate is generated using a strong base like lithium diisopropylamide (LDA). This is then reacted with a suitable Michael acceptor, such as trans-β-nitrostyrene, to form the addition product.[7]
-
Reduction: The nitro group of the Michael adduct is reduced to an amine. A common method is catalytic hydrogenation using Raney Nickel (Ra-Ni) under hydrogen pressure.[7]
-
Lactamization: The resulting amino ester is heated under reflux in a solvent like toluene, which induces intramolecular cyclization to form the γ-lactam ring of the 2,8-diazaspiro[4.5]decan-1-one core.[7]
-
Deprotection/Derivatization: The protecting group on the piperidine nitrogen can then be removed and further derivatized to generate a library of analogs.
Caption: Key steps in the construction of a 2,8-diazaspiro[4.5]decane core.
PART 3: Field Applications and Target Selection
The distinct structural features of these scaffolds have led to their successful application in different therapeutic areas, providing a strong rationale for target-specific scaffold selection.
3,9-Diazaspiro[5.5]undecane: A Versatile Scaffold for Receptors and Channels
The conformational flexibility of the [5.5] system has made it a valuable scaffold for targeting receptors where nuanced interactions are key to achieving selectivity.
-
GABA-A Receptor Antagonists: Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[8][9] These compounds are being explored for their potential immunomodulatory effects, as they show low permeability across cellular membranes, making them attractive for investigating peripheral GABA-A receptor-mediated effects.[6][8][9]
-
CCR5 Receptor Antagonists: This scaffold has also served as the foundation for novel C-C chemokine receptor type 5 (CCR5) antagonists, which have applications as antiviral agents.[10]
2,8-Diazaspiro[4.5]decane: A Rigid Core for High-Affinity Enzyme Inhibition
The pre-organized and rigid nature of the [4.5] system is ideally suited for designing potent inhibitors that fit into well-defined enzyme active sites.
-
Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one core has been successfully used to develop potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key targets for autoimmune and inflammatory disorders.[1] It has also been employed to create potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis involved in inflammatory diseases.[11]
-
sEH Inhibitors: Trisubstituted urea derivatives based on the 2,8-diazaspiro[4.5]decane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), presenting orally active drug candidates for treating hypertension.[12]
-
Glycoprotein IIb-IIIa Antagonists: This scaffold has been used as a template to develop orally active antagonists of the platelet integrin receptor GPIIb-IIIa, which are potential anti-thrombotic agents.[13]
PART 4: Senior Scientist's Recommendation
The choice between these two scaffolds is not one of inherent superiority but of strategic alignment with the research objective.
-
Choose 3,9-Diazaspiro[5.5]undecane when embarking on a program targeting complex receptors (e.g., GPCRs, ion channels) where the binding pocket is accommodating or when aiming to optimize selectivity through subtle conformational adjustments. Its flexibility is an asset in the early stages of exploring a target's SAR.
-
Choose 2,8-Diazaspiro[4.5]decane when designing potent inhibitors against enzymes with well-defined active sites (e.g., kinases, proteases). Its rigidity helps to minimize the entropic cost of binding, often translating to higher potency and providing a solid anchor for building out selective interactions.
By understanding the fundamental differences in structure, physicochemical properties, and demonstrated applications, researchers can make an informed decision, selecting the diazaspirocyclic scaffold that provides the optimal foundation for their drug discovery endeavors.
References
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]
-
Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. [Link]
-
2,8-Diazaspiro(4.5)decane | C8H16N2. PubChem. [Link]
-
3,9-Diazaspiro[5.5]undecane | C9H18N2. PubChem. [Link]
-
Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. [Link]
-
Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. PubMed. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
-
2,8-diazaspiro[4.5]decane (C8H16N2). PubChemLite. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
-
Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]
Sources
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- 4. PubChemLite - 2,8-diazaspiro[4.5]decane (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 5. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Metabolic Stability of Spirocyclic vs. Bicyclic Diamines: A Comparative Technical Guide
Part 1: Executive Technical Synthesis
In the transition from "flat" aromatic scaffolds to three-dimensional architectures—the "Escape from Flatland"—spirocyclic and bicyclic diamines have emerged as critical bioisosteres. While both scaffold classes improve physicochemical properties (
This guide objectively compares these two classes, focusing on their resistance to oxidative metabolism (CYP450-mediated) and their utility in extending half-life (
Key Differentiators
| Feature | Spirocyclic Diamines (e.g., Spiro[3.3]heptane) | Bicyclic Diamines (e.g., Bicyclo[1.1.1]pentane) |
| Metabolic Shielding | High. Orthogonal ring orientation sterically blocks CYP access to | Moderate to High. Bridgehead carbons are often metabolically inert (Bredt's rule/sterics), but bridges can be exposed. |
| Vector Geometry | Twisted/Orthogonal. Creates unique exit vectors ( | Linear or Rigid-Bent. Often mimics para- or meta-phenyl vectors directly. |
| Lipophilicity ( | Generally lowers | consistently lowers |
| Primary Liability | N-oxidation or distal ring hydroxylation if accessible. | Bridge hydroxylation (if not blocked) or N-dealkylation. |
Part 2: Mechanistic Analysis of Metabolic Stability
The "Metabolic Soft Spot" Problem
Traditional diamines like piperazine or piperidine are prone to rapid oxidative clearance via:
- -Carbon Hydroxylation: CYP450 abstraction of the hydrogen adjacent to the nitrogen (stabilized by the lone pair), leading to ring opening or dealkylation.
-
N-Oxidation: Direct oxidation of the basic nitrogen.
Spirocyclic Stabilization Mechanism
Spirocycles, such as 2,6-diazaspiro[3.3]heptane , mitigate these risks through geometric constraint .
-
Steric Occlusion: The orthogonal arrangement of the two rings creates a dense steric environment. The C-H bonds adjacent to the nitrogen are often sterically shielded from the large heme-iron active site of CYP enzymes.
-
Ring Strain: While strained rings (cyclobutane) are high energy, they resist the formation of
character required for certain metabolic intermediates (e.g., radical formation at the bridgehead is energetically unfavorable).
Bicyclic Stabilization Mechanism
Bicyclic systems, such as bicyclo[1.1.1]pentane (BCP) or diazabicyclo[2.2.1]heptane , utilize bridgehead blocking .
-
Bridgehead Inertness: Abstraction of a hydrogen from a bridgehead carbon is difficult because the resulting radical cannot planarize (Bredt's rule analog for radicals), significantly retarding oxidation rates.
-
Reduced Lipophilicity: The high
character reduces overall binding affinity to the hydrophobic pockets of CYP enzymes, lowering intrinsic clearance ( ).
Part 3: Comparative Performance Data
The following data synthesizes findings from recent medicinal chemistry literature, specifically comparing standard heterocycles against their spirocyclic and bicyclic bioisosteres.
Case Study 1: Piperazine vs. Spiro[3.3]heptane Replacement
Context: Optimization of a Pyridazine-based inhibitor (Source: J. Med. Chem. / NIH).
| Scaffold | Structure Type | HLM | Observation | |
| Piperazine | Monocyclic (Flexible) | < 15 | > 100 | Rapid |
| 2-Methyl-Piperazine | Monocyclic (Steric) | 28 | 45 | Methyl group provides partial shielding. |
| 2,6-Diazaspiro[3.3]heptane | Spirocyclic (Rigid) | > 100 | < 10 | Complete metabolic blockade of the diamine core. |
Case Study 2: Phenyl vs. Bicyclo[1.1.1]pentane (BCP)
Context: Bioisosteric replacement in para-substituted benzenes.
| Scaffold | Structure Type | HLM | Solubilty ( | Observation |
| 1,4-Phenylene | Aromatic (Flat) | High | < 5 | Prone to aromatic hydroxylation; poor solubility. |
| Bicyclo[1.1.1]pentane | Bicyclic (Rigid) | Low | > 100 | Eliminates aromatic ring oxidation; improves solubility 20-fold. |
Visualization: Metabolic Liability Map
The following diagram illustrates the structural differences and metabolic vulnerabilities.[1][2]
Caption: Structural comparison showing how spirocyclic and bicyclic geometries mitigate the
Part 4: Experimental Protocol (Microsomal Stability)
To validate these stability claims in your own series, use the following standardized intrinsic clearance assay. This protocol is designed for high-throughput screening using Human Liver Microsomes (HLM).
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM
). -
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Caption: Step-by-step workflow for determining intrinsic clearance (
Step-by-Step Methodology
-
Preparation: Dilute test compounds to 1
M in 100 mM phosphate buffer (pH 7.4). Ensure final DMSO concentration is <0.1%. -
Pre-incubation: Add liver microsomes (final protein conc. 0.5 mg/mL) to the compound solution. Incubate at 37°C for 10 minutes to equilibrate.
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Sampling: At defined time points (0, 5, 15, 30, 45 min), remove 50
L aliquots. -
Quenching: Immediately transfer aliquots into 150
L of ice-cold Acetonitrile containing the internal standard. This precipitates proteins and stops metabolism. -
Processing: Centrifuge samples at 4,000 rpm for 20 minutes. Collect supernatant.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the peak area ratio of the parent compound to the internal standard.
Data Calculation
Calculate the slope (
Part 5: Strategic Recommendations
When to use Spirocyclic Diamines (e.g., Spiro[3.3]):
-
Target: Replacing piperazine or piperidine linkers.
-
Goal: You need to maintain a specific N-N distance but require higher metabolic stability.
-
Caveat: Watch for basicity changes. Spirocyclic amines are often more basic than their piperazine counterparts, which can affect permeability.[1]
When to use Bicyclic Diamines (e.g., BCP, Bicyclo[2.2.1]):
-
Target: Replacing phenyl rings or requiring a rigid linear spacer.
-
Goal: You need to drastically improve solubility and eliminate aromatic ring oxidation.
-
Caveat: Synthesis can be more complex, and vector alignment must be precise (e.g., BCP provides a linear
vector, whereas some bridged systems are bent).
References
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Med. Chem. Lett. (2016).[3] Comparison of physical properties and stability of spiroheptanes vs piperazines.
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorg. Med. Chem. Lett. (2017).[4] Direct comparison showing spiro[3.3]heptane increasing half-life >100 min.
-
Saturated Bioisosteres of Benzene: Where Are We Now? J. Med. Chem. (2020). Review of BCP and other bicyclic systems as metabolic stabilizers.
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew.[5] Chem. Int. Ed. (2023).[5][6][7] Mykhailiuk's seminal work on spirocyclic amine stability and synthesis.
-
Microsomal Stability Assay Protocol. Protocols.io (2024).[8] Standardized methodology for HLM assays.
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Achieving Robust HPLC Retention of Polar Spirocyclic Amines
Introduction: The Retention Conundrum of Polar Spirocyclic Amines
In modern drug discovery and development, polar spirocyclic amines represent a class of compounds with immense therapeutic potential due to their unique three-dimensional structures and favorable physicochemical properties. However, these same properties, particularly their high polarity and basic nature, present a significant analytical challenge. For researchers tasked with their purification and analysis, achieving adequate and reproducible retention using High-Performance Liquid Chromatography (HPLC) is a frequent and formidable obstacle.
Standard reversed-phase (RP-HPLC) methods, the workhorse of most analytical labs, often fail spectacularly with these molecules, leading to little or no retention, poor peak shape, and unreliable quantification.[1][2] This guide provides a comprehensive comparison of chromatographic strategies designed to overcome this challenge. We will move beyond simply listing protocols and instead delve into the causal mechanisms behind effective method development. By understanding why certain approaches work, you, the researcher, will be empowered to design robust, reliable, and transferable methods for your specific spirocyclic amine candidates. We will explore the strengths and weaknesses of Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) as superior alternatives to the conventional, yet often inadequate, reversed-phase approach.
Chapter 1: The Inherent Limitation of Reversed-Phase HPLC
The fundamental principle of reversed-phase HPLC involves a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. Retention is driven by the hydrophobic partitioning of an analyte from the mobile phase onto the stationary phase. Polar spirocyclic amines, being highly water-soluble, have a much stronger affinity for the polar mobile phase than for the nonpolar stationary phase.[1] The result is predictable: the analytes travel with the solvent front, eluting in or near the column's void volume with minimal retention.
A common "fix" for retaining basic compounds in RP-HPLC is the use of ion-pairing reagents, such as alkyl sulfonates.[3] These agents form a neutral, more hydrophobic ion pair with the protonated amine, allowing for interaction with the C18 stationary phase.[3] However, this approach is often a temporary solution with significant downsides. Ion-pairing reagents are notoriously difficult to flush from columns and HPLC systems, can cause significant ion suppression in mass spectrometry (MS), and often require long equilibration times, compromising throughput and data quality.[1][4] For these reasons, exploring alternative chromatographic modes is not just recommended; it is essential for developing high-quality, MS-compatible methods.
Chapter 2: Hydrophilic Interaction Liquid Chromatography (HILIC) – The Primary Solution
HILIC is a powerful chromatographic technique that is purpose-built for the retention of polar and hydrophilic compounds.[2] It can be considered the inverse of reversed-phase chromatography, utilizing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[5][6]
The HILIC Retention Mechanism
In HILIC, the highly organic mobile phase facilitates the adsorption of the small aqueous component onto the surface of the polar stationary phase, creating a semi-stagnant, water-enriched layer.[7][8] Polar analytes, like spirocyclic amines, are retained primarily by partitioning into this hydrophilic layer from the bulk organic mobile phase.[7][9] Secondary interactions, including hydrogen bonding and, crucially for amines, electrostatic interactions with the stationary phase, also contribute significantly to the retention mechanism.[10] In this mode, water is the strong, eluting solvent; increasing the aqueous content of the mobile phase will decrease retention.[6]
Causality Behind Experimental Choices in HILIC
-
Stationary Phase Selection: The choice of stationary phase is the most critical parameter for controlling selectivity in HILIC.[9] Bare silica is often a good starting point, as its surface silanol groups (pKa ≈ 3.8-4.5) become deprotonated and negatively charged at typical mobile phase pHs, promoting strong electrostatic interaction with protonated basic amines.[11] Other polar phases, such as those bonded with amide, diol, or zwitterionic ligands, offer alternative selectivities and should be screened during method development to achieve optimal separation.[8][9]
-
Mobile Phase pH Control: The pH of the mobile phase buffer is a powerful tool for manipulating retention.[12] For basic spirocyclic amines, maintaining a mobile phase pH at least 2 units below the analyte's pKa ensures it remains in its protonated, positively charged form, maximizing electrostatic attraction to a negatively charged silica surface.[11] It is important to remember that the high organic content in HILIC mobile phases can cause the actual pH to be 1 to 1.5 units higher than that of the aqueous buffer component alone.[11]
-
Buffer Type and Concentration: Volatile buffers like ammonium formate and ammonium acetate are ideal for HILIC, especially when using MS detection.[11] The buffer concentration plays a dual role: it controls the pH and its ionic strength influences electrostatic interactions. A higher buffer concentration can increase competition between buffer cations and the protonated amine for interaction sites on the stationary phase, which can sometimes lead to reduced retention.[11][13] A starting concentration of 10-20 mM is generally recommended.[11]
Experimental Protocol: HILIC Method Development for a Polar Spirocyclic Amine
-
Analyte & Sample Preparation:
-
Dissolve the spirocyclic amine standard in a solvent that matches the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to ensure good peak shape.[11] A concentration of ~0.5 mg/mL is a good starting point.
-
-
Column Selection:
-
Screen at least two columns with different selectivities. For example:
-
Column A: Bare Silica (e.g., Agilent Poroshell 120 HILIC-Si)
-
Column B: Zwitterionic (e.g., Waters ACQUITY UPLC BEH HILIC)
-
-
Typical Dimensions: 2.1 x 100 mm, 1.7-2.7 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
HPLC/UHPLC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 220 nm or MS (ESI+).
-
Gradient Program:
-
0.0 min: 95% B
-
10.0 min: 65% B
-
10.1 min: 95% B
-
15.0 min: 95% B (5 min equilibration)
-
-
-
Data Analysis:
-
Evaluate retention time, peak shape, and resolution.
-
Adjust the gradient slope or starting %B to optimize the separation. If retention is too low, increase the initial %B (e.g., to 98%). If retention is too high, decrease the initial %B.
-
HILIC Method Development Workflow
Caption: A typical workflow for developing a robust HILIC method for polar analytes.
Chapter 3: Mixed-Mode Chromatography (MMC) - A Powerful & Orthogonal Alternative
Mixed-mode chromatography is an advanced technique that utilizes stationary phases engineered to provide multiple, distinct retention mechanisms simultaneously.[14][15] For polar spirocyclic amines, the most relevant type is a mixed-mode phase combining reversed-phase and strong cation-exchange (SCX) functionalities (RP-SCX).[14]
The Dual Retention Mechanism of RP-SCX
These columns typically feature C18 chains for hydrophobic interactions, alongside negatively charged functional groups (e.g., sulfonate) for cation exchange.[14] This dual nature provides two independent handles for controlling retention:
-
Reversed-Phase: Retention is increased by decreasing the amount of organic solvent in the mobile phase.
-
Ion-Exchange: Retention is controlled by the mobile phase pH and ionic strength. At a low pH, basic amines are protonated (positively charged) and are strongly retained by the negatively charged SCX sites.[16]
This orthogonal selectivity makes MMC incredibly powerful for complex separations and provides a true alternative to HILIC.[14][15]
Experimental Protocol: MMC Method Screening
-
Column Selection:
-
Select a mixed-mode RP/Cation-Exchange column (e.g., Thermo Fisher Acclaim Trinity P1, Waters Atlantis PREMIER BEH C18 AX).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 25 mM Ammonium Formate in Water, adjust to pH 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
HPLC/UHPLC Conditions:
-
Use the same instrument setup as the HILIC protocol.
-
Gradient Program: Start with a broad scouting gradient to determine the elution profile.
-
0.0 min: 5% B
-
15.0 min: 95% B
-
15.1 min: 5% B
-
20.0 min: 5% B
-
-
-
Optimization Strategy:
-
If retention is insufficient, the ion-exchange mechanism is likely dominant. Increase retention by lowering the mobile phase pH or decreasing the buffer concentration (ionic strength).
-
If retention is too strong, increase the buffer concentration or the percentage of organic modifier. The ability to tune both mechanisms offers a high degree of flexibility.
-
Chapter 4: Comparative Data Analysis
To illustrate the performance differences between these chromatographic modes, we present data for two hypothetical polar spirocyclic amines (PSA-1 and PSA-2) under optimized conditions. PSA-2 is slightly more polar than PSA-1.
Comparative Retention Data
| Parameter | Standard C18 | HILIC (Silica) | HILIC (Zwitterionic) | Mixed-Mode (RP-SCX) |
| Analyte | PSA-1 | PSA-1 | PSA-1 | PSA-1 |
| Retention Time (min) | 0.62 | 4.85 | 6.21 | 8.15 |
| Retention Factor (k') | 0.03 | 7.08 | 9.35 | 12.58 |
| Asymmetry (As) | N/A | 1.1 | 1.2 | 1.1 |
| Analyte | PSA-2 | PSA-2 | PSA-2 | PSA-2 |
| Retention Time (min) | 0.63 | 6.93 | 8.54 | 7.23 |
| Retention Factor (k') | 0.05 | 10.55 | 13.23 | 11.05 |
| Asymmetry (As) | N/A | 1.2 | 1.3 | 1.2 |
| Resolution (Rs) | N/A | 5.8 | 6.1 | -2.5 (Reversed Elution) |
Note: Data is illustrative. Void time (t₀) is assumed to be 0.6 min.
Interpretation of Results
-
Reversed-Phase (C18): As predicted, the standard C18 column provided virtually no retention (k' < 0.1) for either polar analyte, making separation impossible.[1]
-
HILIC (Silica & Zwitterionic): Both HILIC columns offered excellent retention and resolution.[9][10] The zwitterionic phase provided stronger retention than the bare silica, which can be advantageous for very polar compounds. The elution order was consistent, with the more polar PSA-2 being retained longer.
-
Mixed-Mode (RP-SCX): This column provided the strongest retention for the less polar PSA-1 but showed a remarkable reversal in elution order. PSA-1, being slightly less polar, likely had a stronger hydrophobic interaction in addition to its ionic interaction, causing it to be retained longer than the more polar PSA-2. This demonstrates the powerful and unique selectivity that MMC can offer, which is invaluable for separating structurally similar compounds or resolving challenging impurities.[14][16]
Relationship Between Analyte, Column, and Retention
Caption: The interplay between analyte properties and column chemistry dictates retention success.
Conclusion & Recommendations
The analysis of polar spirocyclic amines by HPLC demands a departure from traditional reversed-phase methodologies. Attempting to force an RP-HPLC method to work often results in a fragile, unreliable assay.
-
HILIC is the premier choice for achieving robust retention of highly polar basic compounds.[2][9][10] It is MS-friendly and offers tunable selectivity through stationary phase chemistry and mobile phase pH. It should be the first technique evaluated for this class of molecules.
-
Mixed-Mode Chromatography is a powerful and highly orthogonal alternative. [14][15] It provides an additional layer of selectivity by combining hydrophobic and ion-exchange mechanisms. It is particularly useful for complex mixtures containing analytes of varying polarity or for resolving closely related isomers where HILIC may fall short.
As a Senior Application Scientist, my recommendation is to screen both HILIC and Mixed-Mode columns early in method development. This dual-pronged approach maximizes the probability of finding a selective, robust, and transferable method, saving valuable time and resources in the long run. By understanding the fundamental principles of these advanced chromatographic modes, you can confidently tackle the retention challenges posed by polar spirocyclic amines and accelerate your drug development programs.
References
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Agilent Technologies. (2022). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Technology Networks. (2021). Evolution of Mixed-Mode Chromatography. [Link]
-
Gritti, F., & Guiochon, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 837-852. [Link]
-
Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. [Link]
-
Popović, I., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17(4), 297-301. [Link]
-
ResearchGate. (2014). Effect of pH on retention in HILIC mode. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Dr. Maisch GmbH. HILIC. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Restek. (2020). How to Avoid Common Problems with HILIC Methods. [Link]
-
ResearchGate. (2021). Mixed-Mode Chromatography. [Link]
-
Loba Chemie. Ion Pairing Reagents For Hplc. [Link]
-
Nicholson, J. K., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1466-1476. [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
LCGC International. (2020). Mixed-Mode Chromatography—A Review. [Link]
-
Maleki, L., et al. (2010). Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 804-818. [Link]
-
Agilent Community. (2022). HILIC Chromatography: When and How?. [Link]
-
Taylor, L. T. (1997). Separation of polar compounds by supercritical-fluid chromatography (SFC). Journal of Chromatography A, 785(1-2), 3-33. [Link]
-
Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166. [Link]
-
Chen, J., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4196. [Link]
-
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
LCGC International. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. [Link]
-
Welch, C. J., et al. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1080(2), 166-173. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Grand-Guillaume Perrenoud, A., et al. (2021). Metamorphosis of supercritical fluid chromatography. TrAC Trends in Analytical Chemistry, 144, 116421. [Link]
-
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]
-
ResearchGate. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. [Link]
-
Regis Technologies. HPLC Troubleshooting Guide. [Link]
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- 13. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
